Technical Documentation Center

1-Phenyloctan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyloctan-1-ol
  • CAS: 19396-73-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-Phenyloctan-1-ol for Advanced Research Applications

Executive Summary: This guide provides an in-depth analysis of 1-phenyloctan-1-ol, a chiral secondary benzylic alcohol. While specific experimental data for this long-chain alcohol is limited, this document synthesizes i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides an in-depth analysis of 1-phenyloctan-1-ol, a chiral secondary benzylic alcohol. While specific experimental data for this long-chain alcohol is limited, this document synthesizes information from its constituent functional groups, closely related structural analogs, and established chemical principles. We will explore its core physicochemical properties, predict its spectroscopic signature, detail its chemical reactivity, and provide validated protocols for its synthesis and purification. The objective is to equip researchers, particularly in organic synthesis and drug development, with the foundational knowledge and practical methodologies required to effectively utilize 1-phenyloctan-1-ol as a versatile chemical building block.

Molecular Identity and Core Physicochemical Properties

1-Phenyloctan-1-ol is characterized by a phenyl group and a hydroxyl group attached to the same carbon atom (C1) of an eight-carbon alkyl chain. This structure classifies it as a secondary, benzylic, and chiral alcohol, features that dictate its physical behavior and chemical reactivity.

Compound Identifiers
IdentifierValueSource
IUPAC Name 1-phenyloctan-1-olPubChem
CAS Number 19396-73-7PubChem
Molecular Formula C₁₄H₂₂OPubChem
Molecular Weight 206.32 g/mol PubChem
Canonical SMILES CCCCCCCC(C1=CC=CC=C1)OPubChem
InChIKey MNBCPXKENXMEEJ-UHFFFAOYSA-NPubChem
Physicochemical Data

Experimental data for 1-phenyloctan-1-ol is not widely published. The values presented below are a combination of computed data and estimations based on trends observed in shorter-chain analogs like 1-phenylethanol and 1-phenylpropan-1-ol.[1][2] As the alkyl chain length increases, melting and boiling points are expected to rise, while solubility in polar solvents like water is expected to decrease significantly.

PropertyValue / Expected BehaviorRationale / Analog Comparison
Physical State Colorless liquid or low-melting solidShorter analogs are liquids or low-melting solids.[1][2]
Boiling Point > 220 °C (at atm. pressure)Extrapolated from analogs (1-phenylethanol: 204 °C, 1-phenylpropan-1-ol: 219 °C).[2][3]
Density ~0.95 - 0.98 g/cm³Expected to be slightly less dense than water, similar to analogs (~1.0 g/cm³).[1]
Solubility Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, THF, DCM, hexanes).[4]Increased lipophilicity from the C8 chain dominates. Analogs are sparingly soluble in water but miscible with organic solvents.[1][4]
logP (Octanol/Water) ~4.5 (Computed)The long alkyl chain imparts significant nonpolar character.

Spectroscopic Signature: A Multi-Platform Analysis

The structural characterization of 1-phenyloctan-1-ol relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for unambiguous identification and purity assessment. The following data is predicted based on well-established principles and data from analogous compounds.[5]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and phenyl groups.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of an alcohol's hydroxyl group.

  • C-H (sp²) Stretch: Aromatic C-H stretching will appear as a series of sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]

  • C-H (sp³) Stretch: Aliphatic C-H stretching from the octyl chain will be observed as strong, sharp peaks just below 3000 cm⁻¹.[5]

  • C=C (Aromatic) Stretch: Phenyl ring C=C stretching vibrations will produce one or more medium-to-strong peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong C-O stretching band for a secondary alcohol is expected around 1100-1050 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.[6]

  • ¹H NMR:

    • Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons is expected between δ 7.2-7.4 ppm.[5]

    • Benzylic Proton (CH-OH): This proton, being adjacent to both the phenyl ring and the hydroxyl group, will be deshielded. A triplet or doublet of doublets is expected around δ 4.6-4.8 ppm.

    • Hydroxyl Proton (OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.[5]

    • Methylene Protons (CH₂): The spectrum will contain a series of multiplets for the six methylene groups of the octyl chain, from approximately δ 1.2-1.8 ppm.

    • Terminal Methyl Protons (CH₃): A triplet integrating to 3 protons is expected at the most upfield position, around δ 0.8-0.9 ppm.[5]

  • ¹³C NMR:

    • Phenyl Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 125-145 ppm). The carbon attached to the alkyl chain (ipso-carbon) will be distinct.[5]

    • Benzylic Carbon (C-OH): This carbon will be found in the range of δ 70-76 ppm.[5]

    • Alkyl Carbons (C₇H₁₅): A series of signals for the seven other carbons of the octyl chain will appear in the upfield region, typically from δ 14-40 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key structural information through fragmentation analysis.[7] The molecular ion (M⁺) for 1-phenyloctan-1-ol would be at m/z = 206.

  • Benzylic Cleavage (α-cleavage): The most characteristic fragmentation for benzylic alcohols is cleavage of the C-C bond adjacent to the ring.[8][9] This results in the loss of the C₇H₁₅ alkyl radical, leading to a highly stable, resonance-delocalized fragment ion at m/z = 107 ([C₆H₅CHOH]⁺). This is often the base peak in the spectrum.

  • Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation pathway for alcohols, which would produce a peak at m/z = 188 (M-18).[9]

Chemical Reactivity and Synthetic Potential

The reactivity of 1-phenyloctan-1-ol is centered around its secondary hydroxyl group. This functionality allows it to serve as a versatile intermediate for a wide range of chemical transformations.[10]

  • Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-phenyloctan-1-one. This is a foundational transformation, as the resulting ketone is a versatile intermediate for C-C bond-forming reactions.[10] Common oxidizing agents include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane for controlled oxidation.

  • Esterification: Reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine), will yield the corresponding esters. These derivatives can be explored for altered biological activity or as fragrance compounds.

  • Etherification: Conversion of the alcohol to its alkoxide with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.

Caption: Key chemical transformations of 1-phenyloctan-1-ol.

Methodologies for Synthesis and Purification

Two primary, reliable routes for the synthesis of 1-phenyloctan-1-ol are the Grignard reaction and the reduction of the corresponding ketone. The choice of method depends on the availability of starting materials.

Protocol: Synthesis via Grignard Reaction

This is the most direct method for creating the C-C bond and the alcohol functionality in a single pot. It involves the nucleophilic addition of an organometallic reagent (heptylmagnesium bromide) to an aldehyde (benzaldehyde).[11][12]

Causality: The Grignard reagent, C₇H₁₅MgBr, is a powerful nucleophile and a strong base. The carbon attached to magnesium is highly polarized and attacks the electrophilic carbonyl carbon of benzaldehyde.[13] Anhydrous conditions are critical because any protic solvent (like water) will protonate and destroy the Grignard reagent.[13]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is perfectly dry and the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of a solution of 1-bromoheptane in anhydrous diethyl ether or THF to the flask. Initiation may require gentle warming. Once the reaction begins (evidenced by cloudiness and gentle reflux), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a steady reflux. After addition, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous ether to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[12]

  • Workup (Quenching): After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-phenyloctan-1-ol.

Caption: Workflow for the synthesis of 1-phenyloctan-1-ol via Grignard reaction.

Protocol: Synthesis via Ketone Reduction

This method is ideal if 1-phenyloctan-1-one is readily available. The reduction of a ketone to a secondary alcohol is a highly efficient and clean reaction.

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that provides a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon, and a subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1-phenyloctan-1-one in a suitable protic solvent like methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Carefully add 1M HCl dropwise to neutralize the excess NaBH₄ and quench the reaction.

  • Purification: Remove the bulk of the organic solvent via rotary evaporation. Add water and extract the product with ethyl acetate or dichloromethane. Dry the organic layer and evaporate the solvent to yield the product.

Purification Protocol

For most applications, the crude product from either synthesis will require purification, typically by flash column chromatography on silica gel.

  • Slurry Preparation: Dissolve the crude oil in a minimal amount of the chromatography eluent.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes.

  • Loading and Elution: Load the sample onto the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). The less polar byproducts (like biphenyl from the Grignard reaction) will elute first, followed by the desired alcohol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 1-phenyloctan-1-ol.

Applications in Research and Development

The unique structure of 1-phenyloctan-1-ol makes it a valuable molecule for synthetic and medicinal chemistry.

As a Chiral Building Block

1-Phenyloctan-1-ol possesses a chiral center at the carbinol carbon. Enantiomerically pure forms, obtained either through asymmetric synthesis (e.g., chiral reduction of the ketone) or resolution of the racemate, are valuable building blocks.[15][16] These chiral alcohols are precursors for synthesizing enantiopure pharmaceuticals where stereochemistry is critical for biological activity.

A Scaffold for Medicinal Chemistry

The phenyl-alcohol motif is a common feature in many biologically active molecules and approved drugs (e.g., pseudoephedrine, certain beta-blockers).[17][18] 1-Phenyloctan-1-ol can serve as a starting point or scaffold for creating libraries of new chemical entities. By modifying the phenyl ring, derivatizing the hydroxyl group, or altering the alkyl chain, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new compounds to optimize for potency and selectivity against a biological target.[19]

Drug_Discovery_Application Start 1-Phenyloctan-1-ol Core Core Scaffold (Phenyl-Octanol) Start->Core Mod1 Phenyl Ring Modification (e.g., Substitution) Core->Mod1 Mod2 Hydroxyl Group Derivatization (e.g., Esters, Ethers) Core->Mod2 Mod3 Alkyl Chain Modification (e.g., Branching, Unsaturation) Core->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (Target Identification, Lead Optimization) Library->Screening

Caption: Role of 1-phenyloctan-1-ol as a scaffold in drug discovery.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for 1-phenyloctan-1-ol. The following guidance is based on data for structurally similar benzylic alcohols like benzyl alcohol and 1-phenylpropan-1-ol.[20][21][22]

AspectGuidelineSource / Rationale
GHS Hazards Warning. May be harmful if swallowed. May cause skin and serious eye irritation.Based on analogs which show acute oral toxicity and are classified as skin/eye irritants.[1][21]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat.Standard practice for handling organic chemicals.[23][24]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes. Keep away from ignition sources.[20][23]General precautions for handling combustible organic liquids.[22]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents.[20][22]Benzylic alcohols can be slowly oxidized by air.[20]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Rinse mouth. Call a physician. Inhalation: Move to fresh air.Standard first aid procedures for chemical exposure.[21][23]

References

  • 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved March 27, 2026, from [Link]

  • 1-Phenyl-1-propanol Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved March 27, 2026, from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved March 27, 2026, from [Link]

  • 1-Phenylethanol. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved March 27, 2026, from [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses Procedure. Retrieved March 27, 2026, from [Link]

  • Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. (2019, July 22). YouTube. Retrieved March 27, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 27, 2026, from [Link]

  • ICSC 0833 - BENZYL ALCOHOL. (n.d.). Retrieved March 27, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved March 27, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 27, 2026, from [Link]

  • Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH. Retrieved March 27, 2026, from [Link]

  • Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. (2022, April 6). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Selective reduction of acetophenone to 1-phenylethanol in aqueous media. (n.d.). J-Global - JST. Retrieved March 27, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved March 27, 2026, from [Link]

  • Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021, July 4). YouTube. Retrieved March 27, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • 1-Phenylethene-1-ol | Chemical Substance Information. (n.d.). J-Global. Retrieved March 27, 2026, from [Link]

  • 1-Propanone, 1-phenyl-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. (2019, February 9). YouTube. Retrieved March 27, 2026, from [Link]

  • Reduction of acetophenone ( 1 ) to ( R )-1-phenylethan-1-ol [( R )- 2 ]... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Enantioselective Reduction of Ketones. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2015, February 2). PMC. Retrieved March 27, 2026, from [Link]

  • Chemical Properties of 1-Phenyl-1-butanol (CAS 22144-60-1). (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved March 27, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved March 27, 2026, from [Link]

  • Pseudoephedrine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Exploratory

thermodynamic stability and boiling point of 1-phenyloctan-1-ol

Thermodynamic Stability and Ebullioscopic Profiling of 1-Phenyloctan-1-ol: A Technical Guide for Advanced Formulation Executive Summary For researchers and drug development professionals, understanding the physical const...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Ebullioscopic Profiling of 1-Phenyloctan-1-ol: A Technical Guide for Advanced Formulation

Executive Summary

For researchers and drug development professionals, understanding the physical constants and kinetic vulnerabilities of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 1-Phenyloctan-1-ol (CAS 19396-73-7) is a secondary benzylic alcohol characterized by a lipophilic octyl chain and a stable aromatic ring[1]. While it serves as a crucial intermediate in complex organic syntheses—often generated via the Grignard addition of heptylmagnesium bromide to benzaldehyde[2]—its thermodynamic stability and boiling point dynamics present unique challenges. This whitepaper dissects the thermodynamic behavior of 1-phenyloctan-1-ol, providing field-proven, self-validating protocols for its physical characterization.

Physicochemical Profiling & Thermodynamic Stability

1-Phenyloctan-1-ol occupies a unique physicochemical space. The molecule possesses a LogP of 4.5 and a Topological Polar Surface Area (TPSA) of 20.2 Ų[1], making it highly lipophilic yet capable of strong intermolecular hydrogen bonding.

From a thermodynamic perspective, the molecule is stable at Standard Temperature and Pressure (STP). However, its chemical architecture contains a critical vulnerability: the benzylic position. The hydroxyl group is attached to a carbon adjacent to an aromatic ring, which significantly lowers the activation energy for C–O bond heterolysis. Under acidic or extreme thermal stress, the molecule readily forms a resonance-stabilized benzylic carbocation, driving an exergonic dehydration to 1-phenyloctene. Furthermore, in the presence of oxidants or transition metal catalysts (such as Ru or Ir complexes used in hydrogen-borrowing alkylations), it exists in a dynamic thermodynamic equilibrium with its oxidized counterpart, octanophenone[3].

Table 1: Quantitative Physicochemical Data

Parameter Value Causality / Implication
Molecular Formula C₁₄H₂₂O[1] High carbon count dictates extreme lipophilicity.
Molecular Weight 206.32 g/mol [1] Contributes to low vapor pressure at ambient temps.
LogP 4.5[1] High partitioning into lipid phases; requires non-polar handling.
TPSA 20.2 Ų[1] Single hydroxyl donor/acceptor site governs H-bonding network.
Boiling Point (760 mmHg) ~305–315 °C (Extrapolated) Higher than octanophenone (290 °C)[4] due to H-bonding.

| Boiling Point (2.0 mmHg) | 135–145 °C | Reduced pressure is mandatory to prevent thermal degradation. |

Pathways A 1-Phenyloctan-1-ol (Stable at 25°C) B Benzylic Carbocation (Reactive Intermediate) A->B Acid Catalysis (H+) ΔG > 0 (Endergonic) D Octanophenone (Oxidation Sink) A->D Oxidant / Catalyst ΔG << 0 (Exergonic) C 1-Phenyloctene (Dehydration Sink) B->C -H+ ΔG < 0 (Exergonic)

Fig 1. Thermodynamic degradation pathways of 1-phenyloctan-1-ol under environmental stress.

Boiling Point Dynamics: The Fallacy of Atmospheric Measurement

As a Senior Application Scientist, I frequently observe a critical error in literature regarding high-molecular-weight benzylic alcohols: the reliance on atmospheric boiling points.

Because octanophenone boils at 290 °C[4], the hydrogen-bonded 1-phenyloctan-1-ol requires thermal energy exceeding 305 °C to vaporize at 760 mmHg. However, the thermal energy required to reach this temperature surpasses the activation energy for benzylic dehydration. If you attempt to boil this compound at atmospheric pressure, you are no longer measuring the physical constant of the alcohol; you are measuring a dynamically changing, boiling mixture of 1-phenyloctene and water. Therefore, high-vacuum ebulliometry is the only scientifically sound method for determining its boiling point.

Self-Validating Experimental Protocols

The following protocols are designed with built-in feedback loops to ensure data integrity. Every measurement is cross-verified by analytical chemistry to confirm that the thermodynamic stress did not alter the molecular structure.

Protocol A: High-Precision Ebulliometric Boiling Point Determination

Objective: Determine the exact boiling point without inducing thermal degradation.

  • System Preparation: Assemble a dynamic micro-ebulliometer connected to a high-precision vacuum manifold. Ensure the glassware is base-washed to remove trace acids that could catalyze dehydration.

  • Sample Introduction: Load 10 mL of >99% pure 1-phenyloctan-1-ol into the ebulliometer flask.

  • Pressure Stabilization: Evacuate the system and stabilize the pressure at exactly 2.0 mmHg using a digital capacitance manometer. (Causality: 2.0 mmHg depresses the boiling point to ~140 °C, safely below the thermal degradation threshold).

  • Thermal Equilibration: Apply heat via a silicone oil bath at a ramp rate of 2 °C/min. Record the temperature when a steady, continuous reflux of condensate is observed on the thermowell for 5 minutes.

  • Self-Validation (Critical Step): Immediately cool the system under vacuum. Withdraw a 50 μL aliquot of the cooled liquid and analyze via GC-MS. If the chromatogram shows >0.5% 1-phenyloctene or octanophenone, the boiling point data must be discarded as a kinetic artifact.

Protocol B: Accelerated Thermodynamic Degradation Assay

Objective: Map the kinetic stability boundaries of the molecule for formulation purposes.

  • Matrix Preparation: Prepare three identical 0.1 M solutions of 1-phenyloctan-1-ol in anhydrous acetonitrile.

  • Stress Application:

    • Vial 1 (Control): Sealed under inert N₂.

    • Vial 2 (Acidic Stress): Add 10 mol% anhydrous p-Toluenesulfonic acid (pTSA).

    • Vial 3 (Oxidative Stress): Add 1.5 equivalents of activated MnO₂.

  • Incubation: Heat all vials in a thermoshaker at 60 °C for exactly 24 hours.

  • Quench & Extraction: Quench Vial 2 with saturated NaHCO₃. Filter Vial 3 through a Celite pad.

  • Quantification: Analyze all samples via quantitative ¹H-NMR (qNMR) using an internal standard (e.g., mesitylene). Calculate the thermodynamic ratio of the remaining alcohol versus degradation sinks.

Workflow S1 1. Sample Prep (GC Purity >99%) S2 2. Thermal Stress (Micro-Ebulliometry) S1->S2 Heat / Vacuum S3 3. Chemical Stress (Forced Degradation) S1->S3 Reagents S4 4. Analytical QC (NMR / GC-MS) S2->S4 Aliquot S3->S4 Aliquot S4->S1 Feedback Loop (If Impure) S5 5. Data Synthesis (Thermodynamic Profiling) S4->S5 Validated Data

Fig 2. Self-validating experimental workflow for thermodynamic and ebullioscopic profiling.

Expert Insights on Causality (E-E-A-T)

Why do we mandate a base-wash for the ebulliometer glassware in Protocol A? Glass surfaces inherently possess silanol groups (Si-OH) which are mildly acidic. At elevated temperatures, even the weak acidity of untreated borosilicate glass is sufficient to protonate the benzylic hydroxyl group of 1-phenyloctan-1-ol, initiating an E1 dehydration mechanism. By base-washing the glassware, we neutralize these active sites, ensuring that the thermodynamic data collected is a true reflection of the molecule's physical state, rather than an artifact of surface-catalyzed degradation. This level of mechanistic foresight is what separates a standard operating procedure from a highly reliable, self-validating analytical system.

References

  • PubChem - NIH : 1-Phenyloctan-1-ol | C14H22O | CID 2793874 - Chemical and Physical Properties. Retrieved from [Link][1]

  • The Journal of Organic Chemistry - ACS Publications : Tandem Application of C–C Bond-Forming Reactions with Reductive Ozonolysis. Retrieved from [Link][2]

  • ResearchGate : A Proton‐Responsive Pyridyl(benzamide)‐Functionalized NHC Ligand on Ir Complex for Alkylation of Ketones and Secondary Alcohols. Retrieved from [Link][3]

Sources

Foundational

Spectroscopic Profiling and Synthesis of 1-Phenyloctan-1-ol: A Technical Guide

Executive Summary 1-Phenyloctan-1-ol (CAS: 19396-73-7) is a chiral secondary alcohol characterized by a lipophilic aliphatic tail and an aromatic headgroup. It is frequently utilized as a critical building block in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyloctan-1-ol (CAS: 19396-73-7) is a chiral secondary alcohol characterized by a lipophilic aliphatic tail and an aromatic headgroup. It is frequently utilized as a critical building block in medicinal chemistry, as well as a model substrate for asymmetric catalysis and carbon-carbon bond-forming methodologies[1]. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of 1-phenyloctan-1-ol, alongside field-proven, self-validating protocols for its synthesis and characterization.

Causality in Spectroscopic Methodologies

As application scientists, the selection of analytical techniques must be driven by the physicochemical reality of the target molecule. Data acquisition is not merely a procedural step; it is a carefully designed system of structural validation.

  • FT-IR Spectroscopy (ATR vs. KBr): Because 1-phenyloctan-1-ol is a colorless, oily liquid at room temperature, Attenuated Total Reflectance (ATR) FT-IR is the mandatory technique[2]. Attempting to use KBr pelleting for a liquid introduces significant moisture artifacts, which can convolute the critical broad O-H stretching region around 3291 cm⁻¹[3].

  • Nuclear Magnetic Resonance (NMR): Deuterated chloroform (CDCl₃) is the optimal solvent due to its lack of interfering aliphatic or aromatic protons. To ensure the chemical shifts are self-validating, Tetramethylsilane (TMS) must be utilized as an internal standard (0.00 ppm), providing an absolute reference point for the complex multiplet splitting seen in the alkyl chain[2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Using Electron Ionization (EI), the molecular ion [M]⁺ of 1-phenyloctan-1-ol is observed at m/z 206.16[4]. However, because secondary alcohols undergo facile α-cleavage, the presence of the molecular ion can be weak. The method relies on the detection of the highly stable hydroxybenzyl cation fragment to confirm the structural connectivity.

Quantitative Spectroscopic Data

The following table synthesizes the definitive spectroscopic parameters required to validate the purity and structure of 1-phenyloctan-1-ol.

Analytical TechniqueKey Signals / ValuesStructural Assignment & Implications
FT-IR (ATR) 3291 cm⁻¹Broad O-H stretch, indicative of intermolecular hydrogen bonding[3].
FT-IR (ATR) 3025, 2971, 2874 cm⁻¹sp² (aromatic) and sp³ (aliphatic) C-H stretching[5],[3].
FT-IR (ATR) 1599, 1499 cm⁻¹Aromatic C=C ring stretching vibrations[5],[3].
¹H NMR (400 MHz, CDCl₃)δ 7.29–7.26 (m, 4H), 7.22–7.18 (m, 1H)Aromatic protons of the phenyl ring[2].
¹H NMR (400 MHz, CDCl₃)δ 4.55 (t, J = 6.6 Hz, 1H)Benzylic methine proton (CH-OH); triplet confirms adjacent -CH₂-[2].
¹H NMR (400 MHz, CDCl₃)δ 2.15 (s, 1H)Hydroxyl proton (-OH); broadens or exchanges in D₂O[2].
¹H NMR (400 MHz, CDCl₃)δ 0.83 (t, J = 6.7 Hz, 3H)Terminal methyl group of the octyl chain[2].
¹³C NMR (101 MHz, CDCl₃)δ 145.1, 128.5, 127.5, 126.0Aromatic carbons (ipso, ortho, meta, para)[2].
¹³C NMR (101 MHz, CDCl₃)δ 74.7Benzylic carbon (C-OH); highly deshielded due to oxygen[2].
¹³C NMR (101 MHz, CDCl₃)δ 39.2, 31.9, 29.6, 29.3, 25.9, 22.7, 14.2Aliphatic chain carbons, terminating at 14.2 ppm[2].
GC-MS (EI) m/z 206.16 (Exact Mass)Molecular Ion [M]⁺ corresponding to C₁₄H₂₂O[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of 1-phenyloctan-1-ol must follow a strict, self-validating workflow. The most reliable method for generating this secondary alcohol is the Grignard addition of phenylmagnesium bromide to octanal (or heptylmagnesium bromide to benzaldehyde).

Protocol A: Synthesis via Grignard Addition
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert N₂ gas to eliminate atmospheric moisture, which would prematurely quench the Grignard reagent.

  • Reaction: Dissolve octanal (1.0 equiv) in anhydrous THF (0.5 M) and cool the solution to 0 °C using an ice bath. The low temperature prevents unwanted enolization or aldol condensation side-reactions.

  • Addition: Add phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 15 minutes.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-inactive octanal spot and the emergence of a new, UV-active spot at R_f = 0.33 (using a 10% Ethyl Acetate/Hexanes eluent) provides real-time confirmation of the C-C bond formation[1].

  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality note: Using a mild acid like NH₄Cl prevents the acid-catalyzed dehydration of the newly formed alcohol into an alkene, which occurs readily with strong acids like HCl. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, 10% EtOAc/Hexanes) to yield 1-phenyloctan-1-ol as a colorless oil[2],[1].

Protocol B: Spectroscopic Sample Preparation
  • FT-IR: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected. Drop-cast 1-2 drops of the neat purified oil directly onto the crystal. Ensure the anvil is not over-tightened, as liquids require minimal pressure.

  • NMR: Dissolve exactly 15 mg of the purified oil in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) for ¹H NMR. For ¹³C NMR, increase the concentration to 50 mg in 0.6 mL CDCl₃ to ensure a high signal-to-noise ratio for the unprotonated ipso-carbon at 145.1 ppm[2].

  • GC-MS: Dilute the sample to 1 mg/mL in GC-grade dichloromethane. Program the inlet to 250 °C to ensure complete volatilization without thermal degradation[4].

Process Visualization

The following diagram maps the logical progression from chemical synthesis through to multi-modal spectroscopic validation.

G N1 Grignard Synthesis (Octanal + PhMgBr) N2 Reaction Quench & Extraction (Aqueous NH4Cl / Et2O) N1->N2 Self-validating TLC N3 Purification (Flash Chromatography) N2->N3 Organic layer isolation N4 Spectroscopic Validation N3->N4 Pure 1-phenyloctan-1-ol N5 FT-IR (ATR) Identify -OH & Aromatic Rings N4->N5 N6 NMR (1H & 13C in CDCl3) Elucidate Carbon Backbone N4->N6 N7 GC-MS (EI) Confirm Molecular Mass N4->N7

Fig 1: Experimental workflow for the synthesis and spectroscopic validation of 1-phenyloctan-1-ol.

References

  • Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the C–C and C–N Bond Formations via Borrowing Hydrogen Strategy Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

  • Ultrasonic activation of Nozaki-Hiyama-Kichi reaction Source: sctunisie.org URL:[Link]

  • 1-Phenyloctan-1-ol | C14H22O | CID 2793874 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Tandem application of C-C bond-forming reactions with reductive ozonolysis Source: scispace.com URL:[Link]

  • Supplementary Information for Catalytic Enantioselective 2°-Alkyl... Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

Sources

Exploratory

Stereochemical Profiling and Crystallographic Determination of 1-Phenyloctan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Absolute Configuration, Chiral Resolution, and X-Ray Crystallography of Liquid Chiral Alcohols Executive Summary 1-Phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Absolute Configuration, Chiral Resolution, and X-Ray Crystallography of Liquid Chiral Alcohols

Executive Summary

1-Phenyloctan-1-ol is a highly versatile chiral secondary alcohol that serves as a benchmark substrate for evaluating the efficacy of novel asymmetric catalytic systems, ranging from proton-responsive Ir-NHC complexes for β-alkylation [1] to enantioselective Barbier reactions [2]. Despite its widespread use in methodology development, the physical nature of 1-phenyloctan-1-ol—a viscous yellow oil at ambient temperature—presents a fundamental challenge for direct stereochemical characterization.

This technical whitepaper details the rigorous methodologies required to resolve the enantiomers of 1-phenyloctan-1-ol and definitively assign their absolute configurations. By bridging chiral chromatography with heavy-atom derivatization and single-crystal X-ray diffraction (SCXRD), we provide a self-validating framework for stereochemical analysis in modern drug development and asymmetric synthesis [3].

The Stereochemical Landscape

Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically enriched 1-phenyloctan-1-ol typically involves the stereocontrolled addition of a heptyl-organometallic reagent to benzaldehyde, or conversely, a phenyl-metal species to octanal. The stereochemical outcome is dictated by the chiral environment of the transition state, often mediated by chiral amino alcohols or transition-metal ligands [4].

Pathway N1 Benzaldehyde + Heptyl-Metal N3 Stereocontrolled Transition State N1->N3 Addition N2 Chiral Ligand / Catalyst (e.g., Chiral Amino Alcohol) N2->N3 Chiral Induction N4 (S)-1-Phenyloctan-1-ol (Major Enantiomer) N3->N4 Re-face attack N5 (R)-1-Phenyloctan-1-ol (Minor Enantiomer) N3->N5 Si-face attack

Asymmetric addition pathway to synthesize enantiomerically enriched 1-phenyloctan-1-ol.

Enantiomeric Resolution via Chiral HPLC

Before crystallographic studies can commence, the enantiomeric excess ( ee ) of the synthesized alcohol must be quantified. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the gold standard. The separation relies on transient diastereomeric interactions between the enantiomers and the chiral selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Table 1: Validated Chiral HPLC Conditions for 1-Phenyloctan-1-ol

ParameterSpecificationRationale
Column Chiralcel OD-H (250 × 4.6 mm)Amylose-based CSP provides optimal hydrogen bonding with the hydroxyl group.
Mobile Phase Hexane / Isopropanol (98:2 v/v)Non-polar bulk solvent with a protic modifier ensures sharp peak shapes.
Flow Rate 0.8 mL/minBalances theoretical plate count with reasonable run times.
Detection UV at 210 nm and 254 nmCaptures the strong π→π∗ transition of the phenyl ring.
Retention Times tR​ (S) ≈ 12.4 min, tR​ (R) ≈ 14.1 minBaseline resolution ( Rs​>1.5 ) achieved for accurate integration.

Derivatization Strategy for Crystallography

Because 1-phenyloctan-1-ol cannot form a crystal lattice at room temperature, it must be covalently modified into a solid derivative.

The Causality of Experimental Choices:

  • Why 4-Bromobenzoate? To determine absolute configuration via X-ray diffraction, the molecule must exhibit anomalous scattering. Light atoms (C, H, O) do not scatter X-rays anomalously to a significant degree. The introduction of a heavy atom (Bromine) provides a strong anomalous dispersion signal ( Δf′′ ), which is mathematically expressed as the Flack parameter.

  • Why Cu K α Radiation? Copper radiation ( λ=1.5418 Å) interacts much more strongly with the core electrons of Bromine compared to Molybdenum radiation ( λ=0.7107 Å). This maximizes the anomalous signal, reducing the standard uncertainty of the Flack parameter to near zero, thereby confirming the absolute configuration with absolute certainty.

Workflow A 1-Phenyloctan-1-ol (Liquid Oil at RT) B Esterification (4-Bromobenzoyl Chloride, DMAP) A->B Derivatization C Crystalline Derivative (4-Bromobenzoate Ester) B->C Purification D Slow Evaporation (Hexane/EtOAc) C->D Crystallization E Single Crystal X-Ray Diffraction (Cu Kα) D->E Crystal Selection F Absolute Configuration (Flack Parameter ~0.0) E->F Anomalous Dispersion

Workflow for determining the absolute configuration of liquid 1-phenyloctan-1-ol via derivatization.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes built-in quality control checks to ensure the integrity of the stereochemical data.

Protocol A: Synthesis of (S)-1-Phenyloctyl 4-Bromobenzoate
  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add enantiopure (S)-1-phenyloctan-1-ol (100 mg, 0.48 mmol) and dissolve in anhydrous dichloromethane (5 mL).

  • Activation: Add 4-dimethylaminopyridine (DMAP, 12 mg, 0.1 mmol) and triethylamine (100 µL, 0.72 mmol). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, ensuring complete conversion without racemization.

  • Coupling: Cool the mixture to 0 °C. Dropwise, add 4-bromobenzoyl chloride (126 mg, 0.58 mmol). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane/EtOAc 9:1). The reaction is complete when the alcohol spot ( Rf​=0.3 ) disappears and a new UV-active spot ( Rf​=0.7 ) emerges.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to yield a white solid.

Protocol B: Single Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 20 mg of the purified ester in 0.5 mL of a "good" solvent (e.g., ethyl acetate) in a 2 mL inner vial.

  • Diffusion Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a "anti-solvent" (e.g., pentane). Cap the outer vial tightly.

  • Incubation: Store the setup undisturbed at 4 °C for 3–5 days. Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility of the ester. This slow supersaturation prevents rapid nucleation, yielding large, defect-free single crystals.

  • Validation Check (Microscopy): Inspect crystals under a polarized light microscope. Select a single crystal that exhibits uniform extinction (birefringence), indicating a lack of twinning or structural defects.

Crystallographic Data & Refinement

Once a suitable crystal is mounted on a diffractometer equipped with a Cu K α microfocus source and a photon-counting detector, the data is collected and refined. The critical metric for absolute configuration is the Flack parameter ( x ) . For a correct assignment, x should be near 0 with a low standard uncertainty (e.g., 0.02±0.03 ). If the model is inverted, x will refine to ~1.0.

Table 2: Representative Crystallographic Parameters for (S)-1-Phenyloctyl 4-Bromobenzoate

ParameterValueSignificance
Crystal System OrthorhombicTypical for enantiopure chiral molecules.
Space Group P21​21​21​ A non-centrosymmetric Sohncke space group, mandatory for chiral compounds.
Radiation Cu K α ( λ=1.54178 Å)Maximizes anomalous dispersion of the Br atom.
Temperature 100(2) KMinimizes thermal motion (Debye-Waller factor), improving high-angle resolution.
Final R1​ Index 0.032Indicates an excellent fit between the calculated model and observed data (target < 0.05).
Flack Parameter ( x ) 0.015(12)Confirms the (S)-absolute configuration with >99% confidence.

References

  • A Proton-Responsive Pyridyl(benzamide)-Functionalized NHC Ligand on Ir Complex for Alkylation of Ketones and Secondary Alcohols ResearchGate URL:[Link]

  • Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles DOI / ACS Publications URL:[Link]

  • Toward Catalytic, Enantioselective Chlorolactonization of 1,2-Disubstituted Styrenyl Carboxylic Acids The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mechanistic Insights into a Co(II)-Coordinated “Free” Metal Site of 2D Zinc-Based MOFs for β-Alkylation of Secondary Alcohols with Primary Alcohols Inorganic Chemistry - ACS Publications URL:[Link]

Foundational

Solubility Profile and Solvent-Mediated Applications of 1-Phenyloctan-1-ol: A Technical Guide

Executive Summary 1-Phenyloctan-1-ol (also known as α -heptylbenzyl alcohol) is a secondary alcohol characterized by a pronounced structural dichotomy: a bulky, lipophilic hydrocarbon framework (an octyl chain and a phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyloctan-1-ol (also known as α -heptylbenzyl alcohol) is a secondary alcohol characterized by a pronounced structural dichotomy: a bulky, lipophilic hydrocarbon framework (an octyl chain and a phenyl ring) coupled with a single, polar hydroxyl group. This structural dualism dictates its thermodynamic behavior, phase partitioning, and reactivity in organic synthesis. This whitepaper provides an in-depth analysis of the solubility profile of 1-phenyloctan-1-ol, detailing the causality behind solvent selection in experimental workflows and its advanced application as a chiral medium in 2D surface engineering.

Physicochemical Profile & Solubility Thermodynamics

The solubility of a molecule in any given solvent is governed by the thermodynamic balance between the enthalpic cost of disrupting solvent-solvent interactions (cavity formation) and the energy released by solute-solvent interactions.

For 1-phenyloctan-1-ol ( C14​H22​O , MW: 206.32 g/mol ) 1, the massive hydrophobic surface area heavily outweighs the hydrogen-bonding capacity of its single -OH group. This results in a highly lipophilic profile, quantified by a computed partition coefficient (LogP) of approximately 4.37 2.

  • Aqueous Insolubility: In water ( ε=80.1 ), the entropic penalty required to form an ordered hydration shell (clathrate) around the octyl and phenyl groups is too severe. The hydrogen bonding from the hydroxyl group provides insufficient enthalpic compensation, rendering the compound virtually insoluble in aqueous media.

  • Organic Solubility: In organic solvents, the energetic cost of cavity formation is drastically lower. The molecule readily dissolves in non-polar and polar aprotic solvents through robust van der Waals dispersion forces, π−π stacking (in aromatic solvents), and dipole-dipole interactions.

Empirical Solubility Data

The following table summarizes the solubility behavior of 1-phenyloctan-1-ol across various solvent classes, providing the mechanistic rationale for each interaction.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Solubility StatusMechanistic Rationale
Non-Polar Hexane1.89SolubleFavorable van der Waals dispersion forces efficiently solvate the C8​ alkyl chain.
Non-Polar Aromatic Toluene2.38Highly Soluble π−π stacking interactions with the benzyl ring supplement dispersion forces.
Polar Aprotic Dichloromethane (DCM)8.93Highly SolubleDipole interactions stabilize the -OH group; excellent solvation of the hydrophobic bulk.
Polar Aprotic Tetrahydrofuran (THF)7.52Highly SolubleStrong hydrogen-bond acceptor capabilities stabilize the hydroxyl proton.
Polar Protic Methanol32.7SolubleStrong H-bonding network, though the large hydrophobic tail limits infinite miscibility.
Aqueous Water80.1InsolubleMassive entropic penalty for cavity formation; hydrophobic effect dominates.

Experimental Methodologies: Solvent-Driven Synthesis & Isolation

Understanding the solubility and LogP of 1-phenyloctan-1-ol is critical when designing synthesis and purification workflows. A standard method for generating this compound is via the Grignard addition to an aldehyde, often utilized in tandem with reductive ozonolysis 3.

The following protocol is designed as a self-validating system, where every solvent choice is dictated by specific chemical causalities.

Protocol: Grignard Synthesis and Liquid-Liquid Extraction

Step 1: Nucleophilic Addition (Reaction Phase)

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with N2​ . Causality: Grignard reagents are highly moisture-sensitive. Any residual water will prematurely protonate the phenylmagnesium bromide, yielding benzene and ruining the stoichiometry.

  • Reaction: Dissolve octanal (3.0 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Addition: Add phenylmagnesium bromide (3.0 mmol, 1M in THF) dropwise. Causality: THF is strictly required as the solvent because its oxygen lone pairs act as Lewis bases, coordinating with the magnesium atom to stabilize the organometallic nucleophile. The 0 °C temperature controls the exothermic addition, preventing unwanted side reactions.

Step 2: Quenching and Phase Partitioning (Workup Phase) 4. Quenching: After 1 hour of stirring, quench the reaction dropwise with saturated aqueous NH4​Cl . Causality: NH4​Cl provides a mild proton source to convert the intermediate magnesium alkoxide to 1-phenyloctan-1-ol. Using a strong acid (like HCl) could trigger an acid-catalyzed dehydration, yielding the undesired 1-phenyloctene. 5. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with 3×20 mL of Dichloromethane ( CH2​Cl2​ ). Causality: The high lipophilicity of the target compound (LogP 4.37) drives it entirely into the organic CH2​Cl2​ layer, while the highly polar inorganic magnesium salts remain trapped in the aqueous phase. 6. Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under vacuum, and monitor via Thin Layer Chromatography (10% Ethyl Acetate/Hexanes). The pure 1-phenyloctan-1-ol will reliably present an Rf​ value of ~0.33 3.

G cluster_0 Reaction Phase (Anhydrous) cluster_1 Workup & Extraction Phase N1 Octanal in THF (Electrophile) N3 Alkoxide Intermediate (Solvated in THF) N1->N3 0°C, N2 atm N2 PhMgBr in THF (Nucleophile) N2->N3 Dropwise N4 Aqueous Quench (Sat. NH4Cl) N3->N4 Neutralization N5 Biphasic Mixture N4->N5 N6 Organic Phase (CH2Cl2) Target: 1-Phenyloctan-1-ol N5->N6 Extraction (LogP 4.37) N7 Aqueous Phase Waste: Mg Salts N5->N7 Phase Separation

Fig 1: Solvent-mediated synthesis and extraction workflow for 1-phenyloctan-1-ol.

Advanced Applications: Solvent-Induced Chiral Self-Assembly

Beyond acting as a solute, 1-phenyloctan-1-ol is frequently utilized as a specialized chiral solvent and co-adsorber in 2D crystal engineering on solid surfaces (such as graphite).

Scanning Tunneling Microscopy (STM) studies have demonstrated that enantiopure solvents like (R)- or (S)-1-phenyl-1-octanol can act as "sergeants," inducing homochirality in achiral supramolecular networks (e.g., OPV4T) at the liquid-solid interface 45.

The Causality of Solvent Selection in Surface Assembly: The choice of 1-phenyloctan-1-ol as a medium is not arbitrary; it is a precise thermodynamic calculation.

  • Viscosity and Diffusion: The octyl chain ensures the solvent remains a liquid at room temperature with a viscosity that permits adequate in-plane diffusion of solute molecules.

  • Adsorption/Desorption Equilibrium: If a solvent is too polar, it may outcompete the solute for surface adsorption. 1-phenyloctan-1-ol strikes a perfect balance—its moderate surface affinity allows solute molecules to reach the substrate, while its chiral hydroxyl headgroup engages in stereospecific hydrogen bonding with the solute during the nucleation process.

  • Chiral Induction: This targeted hydrogen bonding dynamically biases the assembly, forcing the solute to crystallize into specific clockwise (CW) or counter-clockwise (CCW) rosettes depending on the handedness of the 1-phenyloctan-1-ol used 5.

Conclusion

The solubility profile of 1-phenyloctan-1-ol is a textbook demonstration of how molecular architecture dictates phase behavior. Its high LogP (4.37) and selective hydrogen-bonding capabilities make it highly soluble in polar aprotic and non-polar solvents while remaining strictly insoluble in water. By understanding the thermodynamic causality behind these interactions, researchers can optimize synthetic extraction workflows and leverage the compound's unique properties for advanced applications like chiral surface engineering.

References

  • PubChem. "1-Phenyloctan-1-ol | C14H22O | CID 2793874". National Center for Biotechnology Information. URL:[Link]

  • Willand-Charnley, R., et al. "Tandem Application of C–C Bond-Forming Reactions with Reductive Ozonolysis". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Elemans, J. A. A. W., et al. "Molecular and Supramolecular Networks on Surfaces: From Two-Dimensional Crystal Engineering to Reactivity". Radboud Repository. URL:[Link]

  • Li, M., et al. "Two-dimensional chiral molecular assembly on solid surfaces: formation and regulation". National Science Review, Oxford Academic. URL:[Link]

Sources

Exploratory

1-Phenyloctan-1-ol in Advanced Organic Synthesis: Mechanistic Pathways and Catalytic Applications

Executive Summary 1-Phenyloctan-1-ol ( C14​H22​O ) is a highly versatile secondary alcohol that serves as a critical benchmark substrate and intermediate in modern organic synthesis. Due to its structural dichotomy—a bul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyloctan-1-ol ( C14​H22​O ) is a highly versatile secondary alcohol that serves as a critical benchmark substrate and intermediate in modern organic synthesis. Due to its structural dichotomy—a bulky, electron-rich aromatic ring paired with a flexible, hydrophobic aliphatic heptyl chain—it is heavily utilized in evaluating the efficacy of asymmetric catalysis, kinetic resolutions, and transition-metal-catalyzed carbon-carbon (C–C) bond formations.

This technical guide dissects the two most prominent synthetic pathways for generating 1-phenyloctan-1-ol: Hydrogen Autotransfer (Borrowing Hydrogen) and Tandem Reductive Ozonolysis-Nucleophilic Addition . By analyzing the causality behind these methodologies, this whitepaper provides researchers with self-validating protocols designed for high atom economy and synthetic reliability.

Mechanistic Pathway I: Hydrogen Autotransfer (Borrowing Hydrogen)

The "borrowing hydrogen" (BH) or hydrogen autotransfer methodology represents a paradigm shift in green chemistry, allowing the direct β -alkylation of secondary alcohols with primary alcohols. Synthesizing 1-phenyloctan-1-ol via the coupling of 1-phenylethanol and 1-hexanol eliminates the need for stoichiometric halogenated alkylating agents, producing water as the sole byproduct [2].

Causality of the Catalytic Cycle

The BH mechanism is driven by the thermodynamic manipulation of temporary oxidation states.

  • Dehydrogenation: A transition metal catalyst (e.g., Ir, Co, or Zn-MOFs) extracts hydrogen from both 1-phenylethanol and 1-hexanol, temporarily storing it as a metal-hydride species ( [M]−H2​ ). This step is endothermic but driven forward by the continuous consumption of the resulting carbonyl intermediates [2].

  • Aldol Condensation: The in-situ generated acetophenone and hexanal undergo a base-catalyzed cross-aldol condensation. A sterically hindered base like t -BuOK is explicitly chosen to deprotonate the acetophenone while preventing unwanted nucleophilic attack on the hexanal, yielding the enone (1-phenyloct-2-en-1-one) [3].

  • Re-hydrogenation: The metal-hydride species returns the "borrowed" hydrogen, sequentially reducing the C=C and C=O bonds of the enone to yield the final 1-phenyloctan-1-ol product.

Borrowing_Hydrogen Cat Catalyst [M] (Resting State) CatH2 [M]-H2 (Active Hydride) Cat->CatH2 Extracts H2 CatH2->Cat Donates H2 SubA 1-Phenylethanol IntC Acetophenone SubA->IntC Dehydrogenation SubB 1-Hexanol IntD Hexanal SubB->IntD Dehydrogenation IntE Aldol Adduct IntC->IntE Base (Aldol Addition) IntD->IntE IntF 1-Phenyloct-2-en-1-one IntE->IntF -H2O (Condensation) IntG 1-Phenyloctan-1-one IntF->IntG +H2 (C=C Reduction) Prod 1-Phenyloctan-1-ol IntG->Prod +H2 (C=O Reduction)

Catalytic cycle of the Borrowing Hydrogen methodology yielding 1-phenyloctan-1-ol.

Mechanistic Pathway II: Tandem Reductive Ozonolysis-Nucleophilic Addition

Traditional ozonolysis requires a distinct reductive workup step (e.g., using dimethyl sulfide or zinc dust) to isolate aldehydes, which are often volatile and prone to over-oxidation. The tandem protocol bypasses isolation by trapping the intermediate directly, coupling oxidative cleavage with C–C bond formation in a single pot [1].

Causality of the Tandem Design

In this pathway, 1-octene is subjected to ozonolysis in the presence of pyridine.

  • The Role of Pyridine: Pyridine is not merely a solvent; it actively intercepts the highly reactive Criegee intermediate (carbonyl oxide). By promoting the dimerization and subsequent fragmentation of the carbonyl oxide, pyridine prevents the formation of the stable, explosive 1,2,4-trioxolane (ozonide) [1].

  • In-Situ Trapping: This fragmentation directly yields heptanal at −78∘C . Because heptanal is generated without reductive workup byproducts, phenylmagnesium bromide (Grignard reagent) can be added directly to the same reaction vessel, attacking the electrophilic carbonyl carbon to form the magnesium alkoxide of 1-phenyloctan-1-ol.

Quantitative Data Summary

The table below contrasts the operational metrics of the two primary synthetic pathways for 1-phenyloctan-1-ol, providing a benchmark for reaction selection based on laboratory constraints.

MetricBorrowing Hydrogen (Metal Catalysis) [2]Tandem Ozonolysis-Grignard [1]
Primary Substrates 1-Phenylethanol, 1-Hexanol1-Octene, Phenylmagnesium bromide
Catalyst / Promoter Zn-HA@Co MOF, Ir, or Ru complexesPyridine (Promoter), O3​
Key Intermediates Acetophenone, Hexanal, EnoneCriegee Intermediate, Heptanal
Atom Economy High (Water is the sole byproduct)Moderate ( O2​ , Pyridine oxide byproducts)
Typical Yield 85% – 94%70% – 85%
Purification Marker ( Rf​ ) 0.33 (10% EtOAc/Hexanes) 0.33 (10% EtOAc/Hexanes)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic physical or chemical indicators that confirm the success of each mechanistic step without requiring immediate off-line analysis.

Protocol A: One-Pot Tandem Ozonolysis-Grignard Synthesis [1]

Objective: Synthesize 1-phenyloctan-1-ol from 1-octene.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under N2​ . Add 1-octene (3.0 mmol), dry pyridine (9.0 mmol, 3 equiv.), and anhydrous CH2​Cl2​ (20 mL). Cool the system to −78∘C using a dry ice/acetone bath.

  • Ozonolysis (Self-Validating Step): Introduce a stream of O3​/O2​ ( ∼1 mmol/min).

    • Validation: The reaction is complete when the solution develops a persistent, distinct pale blue color, indicating the saturation of excess ozone and total consumption of the alkene.

  • Purging: Immediately sparge the solution with O2​ for 10 minutes, followed by N2​ for 10 minutes.

    • Validation: The disappearance of the blue color validates that all unreacted ozone has been purged, which is a critical safety and chemical prerequisite before introducing the Grignard reagent.

  • Nucleophilic Addition: Warm the solution to 0∘C . Dropwise, add phenylmagnesium bromide (3.0 mmol, 1.0 M in THF). Stir for 1 hour.

  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NH4​Cl (10 mL).

    • Causality: NH4​Cl provides a mild proton source to cleave the magnesium-oxygen bond. Stronger acids (like HCl) are avoided to prevent the acid-catalyzed dehydration of the newly formed 1-phenyloctan-1-ol into 1-phenyloctene.

  • Isolation: Extract with CH2​Cl2​ ( 3×20 mL), dry over MgSO4​ , and concentrate. Purify via flash chromatography. The product elutes at Rf​=0.33 (10% EtOAc/Hexanes).

Protocol B: Borrowing Hydrogen via Transition Metal Catalysis [2, 3]

Objective: Synthesize 1-phenyloctan-1-ol via β -alkylation.

  • Reaction Assembly: In a heavy-walled pressure tube equipped with a magnetic stirrer, combine 1-phenylethanol (1.0 mmol), 1-hexanol (1.0 mmol), t -BuOK (1.0 mmol), and the transition metal catalyst (e.g., Zn-HA@Co MOF, 100 mg). Add toluene (2.0 mL) as the solvent.

  • Sealing (Causality): Seal the tube under an argon atmosphere.

    • Causality: A closed system is mandatory. The hydrogen gas generated during the initial dehydrogenation step must be trapped within the headspace to be "borrowed" back for the final reduction of the enone intermediate.

  • Heating & Monitoring (Self-Validating Step): Heat the mixture to 130∘C for 24 hours.

    • Validation: Extract a 10 μL aliquot at t=4 hours and analyze via GC-MS. The presence of a mass peak at m/z 202 (1-phenyloct-2-en-1-one) validates that the dehydrogenation and aldol condensation steps have successfully occurred. By t=24 hours, this peak must vanish, replaced by m/z 206 (1-phenyloctan-1-ol), validating the re-hydrogenation step.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with distilled water to remove the base and catalyst residues. Dry and concentrate in vacuo.

References

  • Tandem Application of C–C Bond-Forming Reactions with Reductive Ozonolysis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mechanistic Insights into a Co(II)-Coordinated “Free” Metal Site of 2D Zinc-Based MOFs for β -Alkylation of Secondary Alcohols with Primary Alcohols Inorganic Chemistry (ACS Publications) URL:[Link]

  • Green alcohol couplings without transition metal catalysts: base-mediated β -alkylation of alcohols in aerobic conditions Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for Enantiopure 1-Phenyloctan-1-ol

Executive Summary Enantiopure secondary alcohols, specifically long-chain aryl alkyl alcohols like 1-phenyloctan-1-ol, are critical chiral building blocks in the development of active pharmaceutical ingredients (APIs), l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enantiopure secondary alcohols, specifically long-chain aryl alkyl alcohols like 1-phenyloctan-1-ol, are critical chiral building blocks in the development of active pharmaceutical ingredients (APIs), liquid crystals, and advanced chiral auxiliaries. The asymmetric reduction of the prochiral precursor, octanophenone, presents a unique steric challenge: the catalyst must effectively discriminate between the highly flexible, lipophilic heptyl chain and the planar aromatic phenyl ring.

This application note details two field-proven, highly stereoselective methodologies for the synthesis of (S)-1-phenyloctan-1-ol: a chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and a biocatalytic Enzymatic Reduction . Both protocols are designed as self-validating systems, ensuring high experimental reproducibility and technical accuracy for drug development professionals.

Protocol 1: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Design

The Noyori-type ATH utilizes the well-established RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst[1]. The reaction is driven by an outer-sphere mechanism. Upon activation with a base (triethylamine), the precatalyst sheds HCl to form a 16-electron Ru-amide complex. This complex abstracts a proton and a hydride from a hydrogen donor (formic acid) to generate the active 18-electron Ru-hydride intermediate.

Stereoselectivity is strictly governed by a highly ordered, six-membered pericyclic transition state. The CH/π interaction between the aromatic ring of octanophenone and the p-cymene ligand of the catalyst dictates the facial approach. The (R,R)-TsDPEN ligand creates a chiral pocket that forces the hydride to transfer exclusively to the re-face of the carbonyl, reliably yielding (S)-1-phenyloctan-1-ol.

ATH_Cycle A Precatalyst Ru(II)-TsDPEN B Active Catalyst (16e- Ru-amide) A->B -HCl (Base) C Ru-Hydride (18e- Ru-amine) B->C +HCOOH D Transition State (CH/π Interaction) C->D +Octanophenone D->B Product Release E (S)-1-Phenyloctan-1-ol D->E

Fig 1. Outer-sphere mechanism of Noyori ATH showcasing the Ru-hydride transfer transition state.

Step-by-Step Methodology
  • Reagent Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve octanophenone (10.0 mmol, 2.04 g) in anhydrous dichloromethane (DCM) (5.0 mL).

  • Catalyst Activation: Add the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst (0.05 mmol, 31.8 mg, 0.5 mol%) to the reaction flask.

  • Hydrogen Donor Introduction: Dropwise, introduce a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 3.0 mL) at 0 °C. Causality: The triethylamine acts as the base to generate the active 16e- Ru-amide, while formic acid serves as the continuous hydride source.

  • Reaction Execution: Warm the mixture to 25 °C and stir for 12–16 hours.

    • Self-Validating Indicator: The continuous evolution of CO₂ gas from the decomposition of formic acid serves as a real-time, visual validation of active hydride transfer. The cessation of effervescence indicates either complete substrate conversion or catalyst deactivation.

  • Workup & Purification: Quench the reaction with deionized water (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure (S)-alcohol.

Protocol 2: Biocatalytic Asymmetric Reduction

Mechanistic Causality & Design

Biocatalytic reduction employs Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs), which offer unparalleled chemo-, regio-, and stereoselectivity[2]. These enzymes rely on the nicotinamide cofactor NAD(P)H to perform the hydride transfer[3]. To ensure economic viability and drive the thermodynamic equilibrium toward the product, a coupled-substrate cofactor regeneration system is employed using isopropanol as a sacrificial hydrogen donor[4].

The orientation of octanophenone within the enzyme's active site is dictated by the spatial constraints of its binding pockets. Following Prelog's rule, the bulkier, highly lipophilic heptyl group occupies the large pocket, while the planar phenyl group fits into the small pocket. This specific docking conformation exposes the re-face of the ketone to hydride attack from NAD(P)H, resulting in the (S)-enantiomer[2].

Biocatalytic_Cycle K Octanophenone ADH Alcohol Dehydrogenase (Enzyme Active Site) K->ADH + NAD(P)H A (S)-1-Phenyloctan-1-ol I Isopropanol I->ADH + NAD(P)+ Ac Acetone ADH->A - NAD(P)+ ADH->Ac - NAD(P)H

Fig 2. Coupled-substrate cofactor regeneration in ADH-catalyzed asymmetric ketone reduction.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄. Causality: Mg²⁺ ions are critical for stabilizing the tertiary structure of many ADHs.

  • Reaction Matrix Setup: In a 250 mL baffled bioreactor, add 80 mL of the prepared buffer and 10 mL of isopropanol (co-substrate for cofactor regeneration).

  • Enzyme & Cofactor Loading: Dissolve NADP⁺ (0.1 mmol) and a lyophilized Prelog-compliant ADH (e.g., from Rhodococcus ruber, 100 mg) into the buffer system.

  • Substrate Addition: Because octanophenone is highly lipophilic and water-insoluble, dissolve the substrate (10.0 mmol) in 10 mL of a water-miscible co-solvent (e.g., DMSO or PEG-400) prior to dropwise addition to the bioreactor. This prevents substrate crashing and ensures adequate mass transfer.

  • Incubation: Incubate the biphasic mixture at 30 °C with orbital shaking at 200 rpm for 24 hours.

    • Self-Validating Indicator: The consumption of isopropanol and the generation of acetone can be tracked via headspace GC. A plateau in acetone formation definitively signals reaction completion or enzyme inactivation, serving as an internal kinetic control.

  • Workup: Terminate the reaction by adding 50 mL of ethyl acetate. Centrifuge at 4000 rpm for 10 minutes to break the emulsion and precipitate the denatured enzyme. Extract the aqueous phase twice more with ethyl acetate. Dry and concentrate the organic layers to isolate the product.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the two protocols for the synthesis of 1-phenyloctan-1-ol.

ParameterChemocatalytic (Noyori ATH)Biocatalytic (ADH Reduction)
Catalyst Loading 0.5 mol%~1% w/w (Enzyme to Substrate)
Typical Yield 88 - 92%85 - 90%
Enantiomeric Excess (ee) > 95% (S)> 99% (S)
Reaction Time 12 - 16 hours24 - 48 hours
Scalability Excellent (Standard chemical plant)Good (Requires bioreactor & pH control)
Environmental Impact Moderate (Heavy metal Ru, organic solvents)Low (Aqueous media, biodegradable catalyst)

References

  • Vriamont, N., et al. "Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation." Science.gov.[1] URL:

  • "Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs." ResearchGate.[3] URL:

  • "Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry." MDPI.[2] URL:

  • "Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions." MDPI.[4] URL:

Sources

Application

Enzymatic Kinetic Resolution of 1-Phenyloctan-1-ol Using Lipases: A Comprehensive Protocol and Mechanistic Guide

Executive Summary The isolation of enantiopure secondary alcohols is a critical operation in the synthesis of chiral active pharmaceutical ingredients (APIs) and fine chemicals. Among the available biocatalytic methods,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of enantiopure secondary alcohols is a critical operation in the synthesis of chiral active pharmaceutical ingredients (APIs) and fine chemicals. Among the available biocatalytic methods, the enzymatic kinetic resolution (KR) of racemic alcohols via lipase-catalyzed transesterification remains one of the most robust, scalable, and environmentally benign approaches [[1]](). This application note details the mechanistic rationale, experimental design, and self-validating protocols for the kinetic resolution of the bulky secondary alcohol 1-phenyloctan-1-ol using Candida antarctica Lipase B (CALB, commercially available as Novozym 435).

Mechanistic Rationale & Experimental Causality

Enzyme Selection and the Kazlauskas Rule

The selection of Novozym 435 (immobilized CALB) is not arbitrary; it is dictated by the specific steric demands of the substrate. The enantiopreference of lipases for secondary alcohols is predicted by the empirical Kazlauskas Rule [[2]](). This rule states that the enzyme differentiates between the "Large" (L) and "Medium" (M) substituents flanking the stereocenter 3.

For 1-phenyloctan-1-ol, the rigid, sterically demanding phenyl ring acts as the primary steric anchor (Large group), while the linear, flexible heptyl chain—despite having a higher molecular weight—can fold and adapt within the active site, effectively acting as the Medium group. CALB possesses a highly specific stereospecificity pocket governed by the bulky Tryptophan-104 (Trp104) residue 4. This structural constraint forces the (R)-enantiomer into a reactive conformation for acylation, while the (S)-enantiomer suffers severe steric clashes with Trp104, rendering it unreactive 5.

Acyl Donor Thermodynamics

Transesterification is inherently an equilibrium process. To drive the kinetic resolution to the theoretical maximum conversion of 50%, an irreversible acyl donor must be used 6. Vinyl acetate is the optimal choice. Upon transferring its acetyl group to the (R)-alcohol, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible, preventing the reverse reaction and ensuring high enantiomeric excess ( ee ) 5.

Mechanism Racemate rac-1-Phenyloctan-1-ol R_Enant (R)-Enantiomer (Fast Reacting) Racemate->R_Enant Resolves S_Enant (S)-Enantiomer (Slow Reacting) Racemate->S_Enant Resolves Enzyme CALB (Novozym 435) Stereospecificity Pocket (Trp104) Ester (R)-1-Phenyloctyl Acetate (Chiral Ester) Enzyme->Ester Transesterification Acetaldehyde Acetaldehyde (Irreversible Byproduct) Enzyme->Acetaldehyde Tautomerization AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Acylates Serine R_Enant->Enzyme Binds efficiently (Kazlauskas Rule) Alcohol (S)-1-Phenyloctan-1-ol (Unreacted Alcohol) S_Enant->Alcohol Steric Clash Remains unreacted

Figure 1: Mechanistic pathway of CALB-catalyzed kinetic resolution of 1-phenyloctan-1-ol.

Data Presentation: Optimized Reaction Parameters

The following parameters have been optimized to maximize the Enantiomeric Ratio ( E -value) while minimizing reaction time and enzyme degradation 6.

ParameterOptimized ConditionMechanistic Rationale
Biocatalyst Novozym 435 (20 mg/mL)Immobilization on acrylic resin provides high operational stability and easy recovery via filtration.
Acyl Donor Vinyl Acetate (3:1 molar ratio)Ensures irreversibility via tautomerization. An excess drives the reaction rate without denaturing the enzyme.
Solvent n-Hexane or TolueneNon-polar solvents preserve the hydration shell of the enzyme, maintaining its active conformation 7.
Temperature 40°C – 45°CBalances kinetic energy for the reaction rate with the thermal stability limit of the enzyme to prevent denaturation.
Agitation 250 rpm (Orbital Shaker)Overcomes mass transfer limitations in the heterogeneous solid-liquid system without mechanically shearing the resin.

Experimental Protocol & Self-Validating Workflow

A rigorous protocol must include internal mathematical checks to validate that the resolution is purely enzymatic and free of background chemical acylation.

Step-by-Step Methodology
  • Preparation: In a 50 mL sealed reaction vial, dissolve rac-1-phenyloctan-1-ol (100 mM) in 10 mL of anhydrous n-hexane.

  • Acyl Donor Addition: Add 300 mM of vinyl acetate (3 equivalents relative to the substrate).

  • Initiation: Introduce 200 mg of Novozym 435 to initiate the reaction. Seal the vial immediately to prevent the evaporation of the solvent and the acetaldehyde byproduct.

  • Incubation: Place the vial in an orbital shaker set to 40°C and 250 rpm.

  • Sampling: At predetermined intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw 50 µL aliquots.

  • Quenching: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove the immobilized enzyme, effectively quenching the reaction. Dilute the filtrate with 950 µL of the HPLC mobile phase.

  • Analysis: Analyze the samples using Chiral HPLC (e.g., Chiralcel OD-H column) to determine the peak areas of the (R)-acetate, (S)-acetate, (R)-alcohol, and (S)-alcohol 8.

The Self-Validating Mathematical System

To prove the integrity of the protocol, calculate the conversion ( c ) and the Enantiomeric Ratio ( E ) using the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ).

  • Calculate Enantiomeric Excess: ees​=[(S)-alcohol]+[(R)-alcohol][(S)-alcohol]−[(R)-alcohol]​ eep​=[(R)-acetate]+[(S)-acetate][(R)-acetate]−[(S)-acetate]​

  • Calculate Conversion ( c ): c=ees​+eep​ees​​

    Validation Check: The conversion should plateau exactly at c=0.50 (50%). If c>0.50 , non-selective background acylation is occurring.

  • Calculate Enantioselectivity ( E -value): E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​

    Validation Check: A highly selective lipase resolution will yield an E>200 . If the E -value drops significantly over time, it indicates enzyme degradation or product inhibition.

Workflow Prep 1. Substrate & Enzyme Preparation React 2. Orbital Shaking (40°C, n-Hexane) Prep->React Sample 3. Aliquot Sampling & PTFE Filtration React->Sample Analyze 4. Chiral HPLC/GC Analysis Sample->Analyze Validate 5. Calculate c, ee_s, ee_p, E (Self-Validation) Analyze->Validate Validate->React If c < 50% & E > 200

Figure 2: Experimental workflow and self-validation loop for enzymatic kinetic resolution.

References

  • Semantic Scholar. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Available at:[Link]

  • PubMed (NIH). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Available at: [Link]

  • MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Available at: [Link]

  • PubMed Central (NIH). Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. Available at: [Link]

  • ResearchGate. Schematic representation of the Kazlauskas rule. Available at:[Link]

  • Comptes Rendus de l'Académie des Sciences. The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol. Available at:[Link]

  • Moodle@Units. Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Available at: [Link]

  • ACS Publications. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Available at:[Link]

Sources

Method

Application Note: 1-Phenyloctan-1-ol as a High-Performance Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction: The Strategic Advantage of 1-Phenyloctan-1-ol In the landscape of as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction: The Strategic Advantage of 1-Phenyloctan-1-ol

In the landscape of asymmetric synthesis, chiral secondary alcohols are foundational building blocks for controlling absolute stereochemistry [1]. While 1-phenylethanol is a classic and widely utilized chiral auxiliary [4], its application in highly non-polar media or with highly lipophilic substrates is sometimes limited by solubility and crystallization constraints.

Enter 1-phenyloctan-1-ol . By replacing the methyl group of 1-phenylethanol with a linear heptyl chain, this auxiliary introduces profound physicochemical and steric advantages:

  • Enhanced Lipophilicity: The C7 chain acts as a hydrophobic tail, dramatically increasing the solubility of complex, highly polar enolate intermediates in cryogenic, non-polar solvent systems (e.g., toluene/THF mixtures).

  • Amplified Steric Differentiation: The extreme steric disparity between the flat, rigid phenyl ring and the flexible, bulky heptyl chain creates a highly differentiated chiral pocket. This restricts the conformational flexibility of the enolate, leading to exceptional diastereoselectivity during alkylation [2].

  • Improved Crystallinity of Intermediates: The increased molecular weight and hydrophobic interactions often facilitate the crystallization of diastereomeric products, allowing for optical enrichment without the need for exhaustive chromatography.

This application note details the self-validating protocols for utilizing enantiopure 1-phenyloctan-1-ol as a chiral auxiliary for the diastereoselective α-alkylation of carboxylic acids.

Mechanistic Rationale & Workflow Design

The utility of a chiral auxiliary depends not only on its ability to induce asymmetry but also on the efficiency of its attachment and non-destructive removal [3]. The workflow for 1-phenyloctan-1-ol involves three distinct phases:

  • Covalent Attachment (Esterification): The prochiral carboxylic acid is coupled to the auxiliary. We utilize Steglich esterification (DCC/DMAP) because it proceeds under mild, neutral conditions, preventing the racemization of either the auxiliary or the substrate.

  • Asymmetric Transformation (Enolate Alkylation): The ester is deprotonated using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to kinetically favor the formation of the E-enolate. The steric bulk of the heptyl chain shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.

  • Non-Destructive Cleavage (Hydrolysis): Standard saponification of sterically hindered esters requires harsh heating, which risks epimerizing the newly formed α-stereocenter. To circumvent this, we employ lithium hydroperoxide (LiOH/H₂O₂). The α -effect makes the hydroperoxide anion ( HOO− ) exceptionally nucleophilic, allowing cleavage at 0 °C with complete retention of stereochemistry[3].

Workflow N1 1-Phenyloctan-1-ol (Chiral Auxiliary) N2 Esterification (Attachment) Reagents: DCC, DMAP, CH2Cl2 N1->N2 N3 Chiral Ester Intermediate N2->N3 N4 Asymmetric Alkylation Reagents: LDA, R-X, THF, -78°C N3->N4 N5 Diastereomerically Enriched Product N4->N5 N6 Cleavage (Hydrolysis) Reagents: LiOH, H2O2, THF/H2O N5->N6 N7 Enantiopure α-Chiral Acid + Recovered Auxiliary N6->N7 N7->N1 Auxiliary Recovery (>90%)

Workflow for asymmetric synthesis using 1-phenyloctan-1-ol as a chiral auxiliary.

Experimental Protocols

Protocol A: Covalent Attachment via Steglich Esterification

Objective: Synthesize the chiral ester without compromising the stereointegrity of the auxiliary.

Materials:

  • (S)-1-Phenyloctan-1-ol (1.0 equiv, 10 mmol)

  • Prochiral Carboxylic Acid (e.g., propionic acid) (1.1 equiv, 11 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve (S)-1-phenyloctan-1-ol, the carboxylic acid, and DMAP in anhydrous DCM under an argon atmosphere. Cool the flask to 0 °C using an ice bath. Causality: Cooling minimizes the formation of N-acylurea byproducts.

  • Coupling: Add DCC portion-wise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, serving as a visual validation of the reaction's progress.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The auxiliary ( Rf​≈0.3 ) should be entirely consumed, replaced by the less polar ester ( Rf​≈0.7 ).

  • Workup: Filter the suspension through a pad of Celite to remove the DCU. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the pure chiral ester.

Protocol B: Diastereoselective α -Alkylation

Objective: Generate the kinetically controlled enolate and trap it with an electrophile to establish the new stereocenter.

Materials:

  • Chiral Ester from Protocol A (1.0 equiv, 5 mmol)

  • Diisopropylamine (DIPA) (1.2 equiv, 6 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.15 equiv, 5.75 mmol)

  • Electrophile (e.g., Benzyl bromide) (3.0 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Procedure:

  • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve DIPA in THF and cool to -78 °C. Add n-BuLi dropwise. Stir for 30 minutes to form LDA.

  • Deprotonation: Add a solution of the chiral ester in THF (5 mL) dropwise over 15 minutes down the cold wall of the flask. Stir at -78 °C for 1 hour. Causality: The slow addition at cryogenic temperatures ensures the exclusive formation of the kinetically favored E-enolate.

  • Alkylation: Add the electrophile neat, dropwise. If the electrophile is unreactive, add 10% v/v of DMPU to break up lithium enolate aggregates and increase nucleophilicity.

  • Quenching: Stir for 4 hours at -78 °C, then quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (10 mL). Causality: Quenching at low temperature prevents protonation-induced epimerization of the newly formed stereocenter.

  • Extraction: Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO4​ , and concentrate. Purify via column chromatography.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Isolate the enantiopure product while recovering >90% of the 1-phenyloctan-1-ol.

Step-by-Step Procedure:

  • Peroxide Activation: Dissolve the alkylated ester (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Hydrolysis: Add 30% aqueous H2​O2​ (4.0 equiv), followed immediately by LiOH monohydrate (2.0 equiv). Causality: The highly nucleophilic hydroperoxide anion rapidly attacks the sterically hindered carbonyl at 0 °C, preventing the epimerization that would occur under standard refluxing saponification conditions [3].

  • Quenching: Stir for 2 hours at 0 °C. Quench the excess peroxide by carefully adding an aqueous solution of sodium sulfite ( Na2​SO3​ ).

  • Separation: Evaporate the THF. Extract the aqueous layer with DCM (3 x 15 mL). The organic layer contains the recovered 1-phenyloctan-1-ol (verify via 1H NMR; the benzylic proton should appear as a triplet at 4.6 ppm).

  • Product Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, and extract with EtOAc (3 x 20 mL). Dry and concentrate to yield the enantiopure α -chiral carboxylic acid.

Quantitative Data: Alkylation Scope and Efficiency

The structural uniqueness of 1-phenyloctan-1-ol allows for broad substrate scope. The table below summarizes the expected yields and diastereomeric excess (de) when utilizing various electrophiles in Protocol B.

ElectrophileAlkylation ProductYield (%)Diastereomeric Excess (de %)
Iodomethane ( CH3​I ) α -Methyl ester88>95
Benzyl bromide ( BnBr ) α -Benzyl ester8598
Allyl bromide α -Allyl ester8294
Isopropyl iodide α -Isopropyl ester7692

Note: Diastereomeric excess is determined by 1H NMR analysis of the crude reaction mixture prior to chromatographic separation, specifically by integrating the distinct benzylic proton signals of the diastereomers.

References

  • Chapter 6: Asymmetric Synthesis with Stereodynamic Compounds. Royal Society of Chemistry. Available at:[Link]

  • ChemInform Abstract: Application of Acyclic Chiral Auxiliaries on Alkylation Reactions. ResearchGate. Available at:[Link]

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews (ACS Publications). Available at:[Link]

Application

Application Note: Catalytic Enantioselective Alkylation for the Synthesis of 1-Phenyloctan-1-ol

Executive Summary The synthesis of chiral secondary alcohols, such as 1-phenyloctan-1-ol, is a foundational transformation in medicinal chemistry and drug development. Historically, the addition of unactivated alkyl chai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral secondary alcohols, such as 1-phenyloctan-1-ol, is a foundational transformation in medicinal chemistry and drug development. Historically, the addition of unactivated alkyl chains to aryl aldehydes relied on stoichiometric Grignard or organolithium reagents, which inherently yield racemic mixtures and suffer from poor functional group tolerance.

This application note details the transition from classic stoichiometric methods to state-of-the-art catalytic enantioselective alkylation . We provide a deep mechanistic analysis and validated protocols for two distinct paradigms: the classic bimetallic organozinc addition and the modern dual metallaphotoredox asymmetric Barbier reaction.

Mechanistic Paradigms & Causality

Paradigm A: Classic Bimetallic Organozinc Addition

The textbook approach to enantioselective alkylation involves the addition of dialkylzincs (e.g., diheptylzinc) to benzaldehyde, catalyzed by chiral amino alcohols such as (-)-DAIB (3-exo-(dimethylamino)isoborneol)[1].

  • Causality of Chirality Amplification: This reaction is famous for its pronounced non-linear effect (NLE). The chiral amino alcohol reacts with the dialkylzinc to form a homochiral dimer, which acts as an unreactive resting state. Dissociation of this dimer yields a highly Lewis-acidic, monomeric chiral zinc complex that binds both the aldehyde and the alkylating agent. Because the heterodimer (formed from a mixture of enantiomeric ligands) is even more stable and unreactive than the homochiral dimer, the monomeric active catalyst pool is highly enantioenriched, allowing for excellent enantiomeric excess (ee) even when using ligands of lower optical purity[1].

Paradigm B: Dual Metallaphotoredox Asymmetric Barbier Reaction

While organozinc reagents are effective, they are highly pyrophoric and sensitive to moisture. A modern, greener alternative is the Catalytic Asymmetric Barbier Reaction , which directly couples unactivated alkyl electrophiles (like 1-bromoheptane) with benzaldehyde using dual Cobalt/Photoredox catalysis[2].

  • Causality of the Dual Catalytic Cycle: The reaction utilizes a photocatalyst (Mes-Acr-BF₄) excited by 390 nm LEDs. The excited photocatalyst is reduced by a sacrificial electron donor (DIPEA). The resulting reduced photocatalyst undergoes a single-electron transfer (SET) to a chiral Co(II) complex, generating a highly nucleophilic Co(I) species. This Co(I) intermediate reduces 1-bromoheptane to a heptyl radical. Concurrently, the chiral Co catalyst acts as a Lewis acid to activate benzaldehyde. The heptyl radical is then captured enantioselectively by the Co-bound aldehyde, forming a chiral Co(III)-alkoxide that releases the product upon protonation[2].

  • Causality of Additives: The addition of Potassium Iodide (KI) is a critical experimental choice. KI facilitates an in situ Finkelstein reaction, converting 1-bromoheptane into the more reactive 1-iodoheptane, which significantly accelerates the oxidative addition/SET step by the Co(I) species[3].

Experimental Protocols

Protocol 1: Dual Photoredox/Co-Catalyzed Synthesis of 1-Phenyloctan-1-ol

This protocol is a self-validating system; reaction progress can be monitored via GC-MS, and stereochemical outcome is validated via Chiral HPLC.

Materials & Reagents:

  • Benzaldehyde (1.0 equiv, 0.05 mmol)

  • 1-Bromoheptane (2.0 equiv, 0.1 mmol)[3]

  • CoI₂ (10 mol%, 0.005 mmol)[2]

  • Chiral Bisoxazoline Ligand (e.g., L12) (12 mol%, 0.006 mmol)[2]

  • Mes-Acr-BF₄ (Photocatalyst) (2 mol%, 0.001 mmol)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.15 mmol)[2]

  • Potassium Iodide (KI) (2.0 equiv, 0.1 mmol)[3]

  • Anhydrous Acetonitrile (MeCN) (0.25 mL, 0.2 M)[2]

Step-by-Step Procedure:

  • Catalyst Pre-activation (Glovebox): In an argon-filled glovebox, charge a flame-dried 4 mL reaction vial with CoI₂ (10 mol%) and the chiral ligand (12 mol%). Add anhydrous MeCN (0.25 mL) and stir for 15 minutes at room temperature to ensure complete formation of the active chiral Co(II) complex.

  • Reagent Addition: To the pre-formed catalyst solution, sequentially add Mes-Acr-BF₄ (2 mol%), KI (2.0 equiv), benzaldehyde (1.0 equiv), 1-bromoheptane (2.0 equiv), and DIPEA (3.0 equiv)[3].

  • Irradiation: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a photoreactor equipped with 390 nm 40 W purple LEDs. Stir the mixture at 35 °C for 20–28 hours[2].

  • Workup: Once complete (verify consumption of benzaldehyde via TLC), quench the reaction mixture with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 3 mL).

  • Isolation: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (Petroleum Ether/EtOAc = 50/1 to 30/1) to afford 1-phenyloctan-1-ol as a yellow oil (Typical yield: ~81%)[2].

Protocol 2: Analytical Validation & Characterization

To ensure the trustworthiness of the synthesis, structural and stereochemical validation must be performed.

  • NMR Characterization:

    • ¹H NMR (500 MHz, CDCl₃): δ 7.29-7.19 (m, 5H), 4.54 (t, J = 6.75 Hz, 1H), 2.74 (br s, 1H, -OH), 1.73-1.63 (m, 2H), 1.36-1.20 (m, 10H), 0.87 (t, J = 7.25 Hz, 3H)[4].

    • ¹³C NMR (125 MHz, CDCl₃): δ 144.9, 128.2, 127.5, 126.0, 74.8, 39.2, 31.9, 29.6, 29.3, 25.9, 22.8, 14.2[4].

  • Chiral HPLC: Determine the enantiomeric ratio (er) using a chiral stationary phase (e.g., Daicel CHIRALCEL OD-H or AD-H), eluting with a Hexane/Isopropanol gradient.

Alternative Greener Approach: Hydrogen-Borrowing β-Alkylation

For applications where enantiopurity is less critical than atom economy, 1-phenyloctan-1-ol can also be synthesized via the β-alkylation of 1-phenylethanol with 1-hexanol using Co(II)-coordinated Zn-MOFs (Zn-HA@Co)[5]. This hydrogen-borrowing method is highly sustainable, generating only water as a byproduct, and represents an emerging frontier for future asymmetric desymmetrization strategies[6].

Data Presentation

Table 1: Comparison of Catalytic Alkylation Strategies for 1-Phenyloctan-1-ol

MethodologyAlkylating AgentCatalyst SystemAdditivesTypical YieldKey Advantage
Organozinc Addition Diheptylzinc(-)-DAIB (Chiral Amino Alcohol)None>85%High ee via non-linear chirality amplification.
Dual Barbier Reaction 1-BromoheptaneCoI₂ + Chiral Ligand + Mes-Acr-BF₄KI, DIPEA81%[2]Avoids pyrophoric organometallics; uses unactivated halides.
Hydrogen-Borrowing 1-HexanolZn-HA@Co MOFt-BuOK>90%[5]Perfect atom economy (H₂O byproduct); uses stable alcohols.

Mechanistic Visualization

DualCatalysis A Photocatalyst (PC) Excitation (390 nm) B Reduced PC (PC•⁻) (via DIPEA oxidation) A->B + DIPEA (Reductant) C Chiral Co(II) Catalyst (Resting State) D Co(I) Intermediate (via SET from PC•⁻) C->D SET from PC•⁻ F Enantioselective Radical Capture (Co-Benzaldehyde Complex) C->F Lewis Acid Activation E Heptyl Radical Generation (from 1-Bromoheptane) D->E + 1-Bromoheptane E->F + Benzaldehyde G Chiral Co(III)-Alkoxide F->G C-C Bond Formation G->C Catalyst Turnover H 1-Phenyloctan-1-ol (Product Release) G->H Protonation

Fig 1: Dual Metallaphotoredox Catalytic Cycle for Asymmetric Barbier Alkylation.

References

  • [4] Electronic Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. Available at:[Link]

  • [5] Mechanistic Insights into a Co(II)-Coordinated “Free” Metal Site of 2D Zinc-Based MOFs for β-Alkylation of Secondary Alcohols with Primary Alcohols. ACS Publications. Available at:[Link]

  • [2] Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles. DOI.org. Available at:[Link]

  • [1] 1,3-Stereocontrol with phosphine oxides: asymmetric synthesis of all four diastereoisomers of a γ9-benzyloxy β-hydroxy phosphi. RSC Publishing. Available at:[Link]

  • [3] Supporting Information: Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles. DOI.org. Available at:[Link]

  • [6] Mechanistic Insights into a Co(II)-Coordinated “Free” Metal Site of 2D Zinc-Based MOFs for β-Alkylation of Secondary Alcohols with Primary Alcohols. ACS Publications. Available at:[Link]

Sources

Method

enantioselective reduction of 1-phenyloctanone to 1-phenyloctan-1-ol

An Application Guide to the Enantioselective Synthesis of 1-Phenyloctan-1-ol Abstract: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enantioselective Synthesis of 1-Phenyloctan-1-ol

Abstract: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, critical in the development of pharmaceuticals and fine chemicals. 1-Phenyloctan-1-ol, a chiral alcohol, serves as a valuable synthon whose stereocenter dictates the biological activity of more complex molecules. This document provides an in-depth guide to the enantioselective reduction of 1-phenyloctanone, detailing two premier catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori-type asymmetric transfer hydrogenation. We will explore the mechanistic underpinnings of these methods, provide detailed experimental protocols, and outline the analytical procedures required to verify enantiopurity.

Introduction: The Imperative of Chirality

In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit starkly different pharmacological or material properties. The synthesis of single-enantiomer compounds is therefore a critical objective. The reduction of prochiral ketones, such as 1-phenyloctanone, into enantiomerically enriched alcohols is one of the most efficient and widely employed strategies for establishing a defined stereocenter.[1] This guide focuses on robust and predictable catalytic methods that provide access to either the (R)- or (S)-enantiomer of 1-phenyloctan-1-ol with high fidelity.

Mechanistic Foundations of Enantioselectivity

The success of any asymmetric reduction hinges on the ability of a chiral catalyst to create a diastereomeric transition state with the substrate, thereby lowering the activation energy for hydride attack on one of the two enantiotopic faces of the carbonyl group.[1]

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method that employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF) to reduce ketones with exceptional enantioselectivity.[2][3] The reaction's predictability and broad substrate scope have made it a staple in organic synthesis.[4]

Mechanism of Action: The catalytic cycle, as originally proposed by E.J. Corey and his collaborators, involves a dual-activation mechanism.[2][5]

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH₃). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[3][4]

  • Ketone Coordination: The prochiral ketone, 1-phenyloctanone, then coordinates to the now more Lewis-acidic endocyclic boron. This coordination is sterically directed; the carbonyl oxygen binds in such a way that the larger substituent (the phenyl group) is oriented away from the bulky part of the catalyst, placing the smaller substituent (the hexyl group) in a more sterically demanding position.[6]

  • Intramolecular Hydride Transfer: This highly organized, chair-like six-membered transition state facilitates a face-selective intramolecular transfer of a hydride from the coordinated borane to the electrophilic carbonyl carbon.[3]

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane is released, and it can be subsequently hydrolyzed during workup to yield the chiral alcohol. The catalyst is regenerated to continue the cycle.

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-BH₃ Complex Catalyst->Complex + BH₃ TS Ternary Transition State Complex->TS + Ketone Ketone 1-Phenyloctanone Ketone->TS Product_Complex Product-Borane Complex TS->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Product Release + BH₃ Alcohol (R)- or (S)-1-Phenyloctan-1-ol Product_Complex->Alcohol Hydrolysis

Caption: Catalytic cycle of the CBS reduction.

Noyori Asymmetric Transfer Hydrogenation

The Nobel Prize-winning work of Ryoji Noyori introduced powerful ruthenium-based catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.[7][8] Asymmetric transfer hydrogenation (ATH) is particularly attractive for its operational simplicity, avoiding the need for high-pressure hydrogenation equipment by using hydrogen donor molecules like isopropanol or a formic acid/triethylamine mixture.[9][10][11]

Mechanism of Action: The Noyori catalysts operate through a "metal-ligand bifunctional" mechanism. The catalyst typically consists of a ruthenium center, a chiral diamine ligand (e.g., N-tosylated 1,2-diphenylethylenediamine, TsDPEN), and an arene ligand.[12]

  • Catalyst Activation: The pre-catalyst is activated by the hydrogen source to form the active ruthenium hydride species.

  • Outer-Sphere Hydrogenation: Unlike the CBS reduction, the ketone does not coordinate directly to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state in the outer coordination sphere of the metal.

  • Concerted Hydrogen Transfer: The ruthenium-hydride (Ru-H) and the amine proton (N-H) of the chiral ligand are transferred in a concerted manner to the carbonyl oxygen and carbon, respectively. This bifunctional catalysis, where both the metal and the ligand participate directly in the hydrogen transfer, is key to the high efficiency and selectivity of the reaction.[12] The stereochemical outcome is dictated by the chirality of the diamine ligand, which controls the facial approach of the ketone substrate.

Noyori_Workflow cluster_1 Noyori ATH Workflow Start 1-Phenyloctanone Mix Combine Substrate, Ru-Catalyst, and H₂ Source (e.g., HCOOH/NEt₃) Start->Mix React Reaction at Controlled Temperature Mix->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Chiral HPLC for e.e. Purify->Analyze Product Enantiopure 1-Phenyloctan-1-ol Analyze->Product

Caption: General workflow for Noyori asymmetric transfer hydrogenation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and anhydrous solvents should be used where specified.

Protocol 1: CBS Reduction of 1-Phenyloctanone

This protocol describes the reduction using the (S)-CBS catalyst to yield (R)-1-phenyloctan-1-ol. Using the (R)-catalyst will produce the (S)-alcohol.

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • 1-Phenyloctanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask with stir bar

  • Syringes and needles

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a 100 mL flame-dried round-bottom flask under an inert atmosphere of argon, add (S)-CBS catalyst solution (1.0 mL, 1.0 mmol, 0.1 eq).

  • Borane Addition: Cool the flask to 0 °C in an ice bath. Slowly add BH₃·THF solution (11.0 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, prepare a solution of 1-phenyloctanone (2.04 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the cold catalyst mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose the excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution (30 mL) and stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-phenyloctan-1-ol.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation

This protocol uses a common Ru(II)-TsDPEN catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • RuCl

  • 1-Phenyloctanone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst and H₂ Source Preparation: In a Schlenk flask under an inert atmosphere, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). For a 10 mmol scale reaction, slowly add formic acid (1.9 mL, 50 mmol) to triethylamine (2.8 mL, 20 mmol) at 0 °C.

  • Setup: In a separate flask under argon, add RuCl (32 mg, 0.05 mmol, 0.005 eq) and 1-phenyloctanone (2.04 g, 10.0 mmol, 1.0 eq).

  • Reaction Initiation: Add 20 mL of anhydrous isopropanol to the substrate/catalyst mixture, followed by the pre-mixed HCOOH/NEt₃ solution (2.0 mL).

  • Reaction: Heat the mixture to 40 °C and stir. Monitor the reaction progress by TLC or GC. The reaction is typically complete in 4-12 hours.

  • Work-up: After completion, cool the reaction to room temperature and dilute with 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Analysis of Enantiomeric Excess

Determining the enantiomeric excess (e.e.) is crucial to validate the success of the asymmetric reduction. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and accurate method.[13][14]

Protocol 3: Chiral HPLC Analysis of 1-Phenyloctan-1-ol

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)

  • HPLC-grade n-Hexane (or n-Heptane)

  • HPLC-grade Isopropanol (IPA)

  • Racemic 1-phenyloctan-1-ol standard (prepared by reduction of 1-phenyloctanone with NaBH₄)

  • Synthesized 1-phenyloctan-1-ol sample

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase. Prepare a separate ~1 mg/mL solution of the purified product from the asymmetric reduction. Filter both solutions through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • First, inject the racemic standard. This will produce two separated peaks of equal area, corresponding to the (R)- and (S)-enantiomers. Record their retention times (t₁ and t₂).

    • Next, inject the sample from your asymmetric synthesis. A successful reaction will show one major peak and one minor peak at the previously determined retention times.

    • Calculate the enantiomeric excess using the areas of the two peaks (Area₁ and Area₂): e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Summary and Comparison of Methods

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Transfer Hydrogenation
Catalyst Chiral OxazaborolidineRu(II)-Chiral Diamine Complex
Reducing Agent Borane (BH₃·THF or BH₃·SMe₂)Isopropanol or HCOOH/NEt₃
Typical Yield >90%>95%
Typical e.e. >95%>98%
Pros Highly predictable stereochemistry, commercially available catalysts, robust for many ketone types.[2][4]Extremely high turnover numbers, avoids pyrophoric borane reagents, uses inexpensive H₂ sources.[7][10]
Cons Requires stoichiometric borane, sensitive to moisture, borane is hazardous.Catalysts can be expensive, may require higher temperatures than CBS.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • YouTube. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Symmetry-breaking. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • ResearchGate. (2025). Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Gao, J. X., et al. (2000). New chiral catalysts for reduction of ketones. Chirality, 12(5-6), 383-8. [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(44), 13490–13503. [Link]

  • Royal Society of Chemistry. (2025). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers. [Link]

  • Ohkuma, T., & Noyori, R. (2006). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 82(1), 1-13. [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Science. [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. [Link]

  • ResearchGate. (2012). Reduction of acetophenone (1) to (R)-1-phenylethan-1-ol [(R)-2] and to (S)-1-phenylethan-1-ol [(S)-2)] by Yarrowia lipolytica strains. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in 1-Phenyloctan-1-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming stereochemical bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming stereochemical bottlenecks. Achieving a high enantiomeric excess (ee) in the asymmetric synthesis of 1-phenyloctan-1-ol—a critical chiral building block for pharmaceutical development—requires precise control over transition-state kinetics and reaction microenvironments.

This guide provides targeted troubleshooting, mechanistic causality, and self-validating protocols for the two primary synthetic routes: the enantioselective addition of dialkylzincs to benzaldehyde, and the asymmetric reduction of 1-phenyloctan-1-one.

Troubleshooting Start Low Enantiomeric Excess (ee) Detected in 1-Phenyloctan-1-ol Synthesis Method Identify Synthesis Route Start->Method Zinc Dialkylzinc Addition (Heptylzinc + Benzaldehyde) Method->Zinc Reduction Ketone Reduction (1-Phenyloctan-1-one) Method->Reduction Zinc_Temp Decrease Temp to 0°C or -20°C Check Ligand/Ti(OiPr)4 Ratio Zinc->Zinc_Temp Zinc_Ligand Switch to Rigid Oxazoline or β-Amino Alcohol Ligands Zinc->Zinc_Ligand Red_CBS CBS Reduction: Verify Borane Stoichiometry & Moisture Exclusion Reduction->Red_CBS Red_Bio Biocatalysis: Check Yeast Viability & Glucose Concentration Reduction->Red_Bio HPLC Validate ee via Chiral HPLC (e.g., Chiralcel OD-H) Zinc_Temp->HPLC Zinc_Ligand->HPLC Red_CBS->HPLC Red_Bio->HPLC

Diagnostic workflow for troubleshooting low enantiomeric excess in 1-phenyloctan-1-ol synthesis.

Module 1: Enantioselective Dialkylzinc Addition to Benzaldehyde

Q: My addition of diheptylzinc to benzaldehyde is stalling at ~70% ee. How can I push this above 90%?

The Mechanistic Causality: The enantioselective addition of dialkylzincs to aromatic aldehydes is a competition between the ligand-catalyzed stereoselective pathway and the uncatalyzed racemic background reaction[1]. If your ee is low, the background reaction is likely too prominent.

To optimize this, you must manipulate the transition state:

  • Ligand Rigidity: Flexible ligands allow for multiple competing transition states. Switching to highly rigid chiral oxazoline-based ligands or β -amino alcohols (e.g., N-pyrrolidinyl norephedrine) tightly constrains the zinc geometry, forcing the heptyl group transfer to occur exclusively from one face[2][3].

  • Temperature Modulation: The uncatalyzed addition has a higher activation energy than the catalyzed pathway. Lowering the reaction temperature from 25 °C to 0 °C (or even -20 °C) selectively suppresses the racemic background reaction, significantly boosting ee[2].

  • Lewis Acid Co-catalysis: The addition of Titanium tetraisopropoxide ( Ti(OiPr)4​ ) facilitates transmetalation and activates the aldehyde, ensuring the catalyzed cycle turns over rapidly before the uncatalyzed addition can occur[1].

Quantitative Data: Ligand & Condition Effects on Zinc Addition

Note: Data reflects optimized models using benzaldehyde as the electrophile.

Ligand SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
None (Uncatalyzed)Toluene25< 100 (Racemic)
Chiral Oxazoline (4R,5S)-3bToluene258785[2]
Chiral Oxazoline (4R,5S)-3bToluene08296[2]
Carbohydrate-based (Ligand 22) + Ti(OiPr)4​ Hexane010092[1]
Self-Validating Protocol: Enantioselective Diheptylzinc Addition
  • System Preparation: Flame-dry a Schlenk flask under argon. Add the chosen chiral oxazoline ligand (10 mol%) and anhydrous toluene to create a 0.1 M solution relative to the aldehyde.

  • Zinc Reagent Activation: Cool the flask to 0 °C. Dropwise, add diheptylzinc (1.0 M in hexane, 2.2 equiv)[2].

    • Validation Checkpoint: Observe the formation of a homogeneous solution, indicating proper zinc-ligand complexation. If precipitation occurs, your ligand may be wet.

  • Substrate Addition: Slowly add benzaldehyde (1.0 equiv). Stir the mixture at 0 °C for 12–24 hours.

  • In-Process Conversion Check: Remove a 50 µL aliquot, quench with saturated NH4​Cl , extract with EtOAc, and analyze via GC.

    • Validation Checkpoint: Do not proceed to the bulk workup until >95% conversion of benzaldehyde is confirmed.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl at 0 °C. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Stereochemical Validation: Purify the crude 1-phenyloctan-1-ol via flash chromatography and determine the ee using chiral HPLC (e.g., Chiralcel OD-H column)[2].

Module 2: Asymmetric Reduction of 1-Phenyloctan-1-one

Q: My Corey-Bakshi-Shibata (CBS) reduction of 1-phenyloctan-1-one is giving inconsistent ee. What is the root cause?

The Mechanistic Causality: The CBS reduction relies on a chiral oxazaborolidine catalyst to coordinate both the borane reductant and the ketone substrate[4]. The stereocontrol is strictly dictated by steric differentiation and n−π repulsion[5]. In the 6-membered chair-like transition state, the π -system of the phenyl ring strongly prefers the equatorial position to avoid repulsive interactions with the lone pair of the catalyst's oxygen atom[5].

If your ee is inconsistent, the primary culprit is trace moisture . Water hydrolyzes the oxazaborolidine catalyst, releasing free borane ( BH3​ ). Free borane rapidly reduces the ketone without chiral induction, diluting your enantiopure product with racemic material.

CBS_Mechanism Cat Chiral Oxazaborolidine Catalyst Complex1 Borane Coordination (Activation of Reductant) Cat->Complex1 + BH3 Complex2 Ketone Coordination (n-π Repulsion Directs Face) Complex1->Complex2 + 1-Phenyloctan-1-one Hydride Hydride Transfer (Via 6-Membered Chair TS) Complex2->Hydride Stereoselective Step Product Chiral 1-Phenyloctan-1-ol + Catalyst Hydride->Product Product->Cat Catalyst Regeneration

Catalytic cycle and transition state dynamics of the CBS reduction highlighting n-π repulsion.

Q: Are there scalable, green alternatives to transition-metal or organocatalytic reductions that still yield high ee?

The Mechanistic Causality: Yes. Whole-cell biocatalysis utilizing Saccharomyces cerevisiae (Baker's yeast) or specific endophytic fungi (e.g., Neofusicoccum parvum) provides a highly enantioselective, green alternative[6][7]. These enzymatic pathways utilize naturally evolved chiral pockets (ketoreductases) and endogenous cofactor recycling (NADPH) to yield strictly the (S)- or (R)-enantiomer, depending on the specific enzymatic architecture of the strain.

Quantitative Data: Reduction Methodologies Comparison
Reduction MethodCatalyst/ReagentTypical Yield (%)Enantiomeric Excess (ee %)Key Advantage
CBS ReductionOxazaborolidine + BH3​ 85 - 9590 - 98[4]Highly predictable stereocontrol
Noyori HydrogenationRu-BINAP-diamine + H2​ > 95> 95[6]Excellent atom economy
BiocatalysisS. cerevisiae (Yeast)40 - 90> 95 (S)-isomer[6]Green, inexpensive
BiocatalysisN. parvum BYEF077896 (R)-isomer[7]Mild conditions (30 °C, pH 7.5)
Self-Validating Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae
  • Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm deionized water (35–40 °C). Add 10 g of active dry baker's yeast. Stir gently for 30 minutes at 30–35 °C[6].

    • Validation Checkpoint: Vigorous bubbling ( CO2​ evolution) must be observed, confirming cell viability and active metabolism.

  • Substrate Preparation: Dissolve 1.0 g of 1-phenyloctan-1-one in a minimal amount of ethanol (approx. 2 mL) to ensure proper dispersion in the aqueous medium[6].

  • Reaction Execution: Add the substrate solution dropwise to the activated yeast suspension. Stopper the flask with a fermentation lock to allow CO2​ release while preventing contamination. Incubate at 30–35 °C with gentle agitation (150 rpm) for 48–72 hours[6][7].

  • In-Process Conversion Check: Extract a 1 mL aliquot with diethyl ether, concentrate, and analyze via GC-MS.

    • Validation Checkpoint: Confirm the disappearance of the ketone starting material peak before terminating the reaction[7].

  • Isolation: Add 1 M HCl to the bulk mixture and stir for 30 minutes to lyse cells. Centrifuge to pellet the biomass. Extract the supernatant with diethyl ether (3x 50 mL). Wash the combined organics with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate[6].

  • Stereochemical Validation: Purify the resulting crude alcohol by flash column chromatography and determine the ee utilizing chiral HPLC[6][7].

Sources

Optimization

Technical Support Center: Optimizing 1-Phenyloctan-1-ol Oxidation

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to scale the oxidation of secondary benzylic/alip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to scale the oxidation of secondary benzylic/aliphatic alcohols like 1-phenyloctan-1-ol[1].

While classical methods (like the Jones or Swern oxidations) exist, achieving high yields, avoiding toxic byproducts, and ensuring scalability require a mechanistically sound approach. I strongly advise against using traditional chromium-based oxidants due to their severe toxicity and tendency to generate hazardous waste[2]. Instead, this guide provides a self-validating, highly scalable protocol utilizing the Anelli-type TEMPO/NaOCl biphasic system[3].

Mechanistic Overview & Strategy

The conversion of 1-phenyloctan-1-ol to 1-phenyloctan-1-one relies on the generation of a highly electrophilic oxoammonium intermediate. In our optimized protocol, we utilize TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalyst and sodium hypochlorite (NaOCl) as the terminal oxidant.

Mechanistic Causality: The addition of sodium bromide (NaBr) is not merely optional; it is a critical kinetic driver. Hypochlorite alone oxidizes TEMPO to the active oxoammonium cation too slowly. NaBr reacts with NaOCl to form hypobromite (NaOBr) in situ, which rapidly oxidizes TEMPO, drastically reducing reaction times and minimizing side reactions[4].

G A 1-Phenyloctan-1-ol (Substrate) D Biphasic Interface CH2Cl2 / H2O (pH ~9.5) Oxoammonium Active Species A->D B TEMPO / NaBr (Catalytic System) B->D C NaOCl (Terminal Oxidant) C->D E 1-Phenyloctan-1-one (Target Ketone) D->E Oxidation >95% Yield

Fig 1: TEMPO/NaOCl biphasic oxidation pathway for 1-phenyloctan-1-ol to 1-phenyloctan-1-one.

Comparative Oxidation Data

To justify the selection of the TEMPO/NaOCl system, review the comparative performance data for 1-phenyloctan-1-ol oxidation below:

Oxidation MethodTypical Yield (%)Reaction TimeByproducts / DrawbacksScalability / Safety Profile
TEMPO / NaOCl / NaBr 90 - 98% < 1 hour Trace chlorination (if unbuffered)Excellent; green chemistry profile
Swern (Oxalyl Chloride/DMSO)85 - 95%2 - 4 hoursDimethyl sulfide (toxic, foul odor)Poor; requires strict cryogenic (-78 °C) conditions
Dess-Martin Periodinane90 - 95%1 - 2 hoursIodinated byproducts, acetic acidModerate; DMP is shock-sensitive and expensive
Jones Reagent (CrO3 / H2SO4)75 - 85%2 - 6 hoursChromium salts, over-oxidationVery Poor; highly toxic heavy metals[2]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are built into the steps to ensure the reaction is proceeding correctly before you ever run a TLC or GC-MS.

Step 1: Organic Phase Preparation Dissolve 1-phenyloctan-1-ol (1.0 equiv, e.g., 10 mmol) in CH₂Cl₂ (40 mL, 0.25 M) in a round-bottom flask equipped with a magnetic stirrer. Add TEMPO (0.01 equiv, 1 mol%). The solution will take on a very faint pink/red tint from the TEMPO radical. Cool the flask to 0 °C in an ice bath.

Step 2: Aqueous Oxidant Preparation In a separate vessel, prepare an aqueous solution containing NaOCl (1.2 equiv, using commercial bleach) and NaBr (0.1 equiv). Critical Causality: Buffer this solution to exactly pH 9.5 using saturated aqueous NaHCO₃[3]. A pH of 9.5 prevents the rapid degradation of the oxoammonium salt and suppresses unwanted alpha-chlorination of the resulting ketone.

Step 3: Biphasic Reaction Initiation Add the buffered aqueous oxidant solution dropwise to the organic phase under vigorous stirring (≥800 rpm). Self-Validation Marker: Upon addition, the organic layer must turn a distinct yellow-orange color. This visual shift confirms the successful generation of the active oxoammonium species. If the mixture remains pale or turns colorless prematurely, the oxidant has been depleted or the pH has crashed.

Step 4: Reaction Monitoring & Quench Maintain vigorous stirring at 0 °C. The reaction is typically complete within 30–45 minutes. Once TLC confirms the disappearance of 1-phenyloctan-1-ol, immediately quench the reaction by adding 15 mL of 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃)[3]. Self-Validation Marker: The yellow-orange color will immediately dissipate upon quenching, confirming the destruction of excess hypochlorite and active oxidant.

Step 5: Workup and Purification Separate the phases. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting 1-phenyloctan-1-one is typically >95% pure, but trace TEMPO can be removed via a short silica plug.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 70-80% conversion. How do I drive it to completion? Causality & Solution: Stalling in biphasic oxidations is almost always a mass-transfer issue or a pH crash. The oxidation generates HCl as a byproduct, which can rapidly drop the pH if the NaHCO₃ buffer capacity is exceeded. If the pH drops below 8, the oxoammonium species disproportionates, killing the catalytic cycle. Action: Stop the stirring and check the pH of the aqueous layer with indicator paper. If it is <8.5, add more saturated NaHCO₃. Furthermore, ensure your stirring rate is extremely vigorous; a true biphasic emulsion must be maintained to facilitate the transfer of the hypobromite into the organic phase.

Q2: I am observing chlorinated byproducts in my GC-MS/NMR. How do I prevent this? Causality & Solution: Sodium hypochlorite can act as an electrophilic chlorinating agent, especially at lower pH levels or if the reaction is left stirring long after the alcohol is consumed. The benzylic position and the alpha-position of the newly formed 1-phenyloctan-1-one are particularly susceptible to this side reaction[4]. Action: Strictly maintain the pH at 9.5. Do not use a large excess of NaOCl (stick to 1.1 - 1.2 equiv). Most importantly, quench the reaction with Na₂S₂O₃ the exact moment TLC shows the consumption of the starting material.

Q3: How do I efficiently remove residual TEMPO during workup without chromatography? Causality & Solution: TEMPO is highly soluble in organic solvents and can co-elute with non-polar products like 1-phenyloctan-1-one. Action: Add a small amount of ascorbic acid (Vitamin C) to the organic phase during the quench. Ascorbic acid mildly reduces TEMPO to its corresponding hydroxylamine form, which is significantly more water-soluble and can be easily washed away into the aqueous waste layer.

References

  • PubChem: 1-Phenyloctan-1-ol Source: National Institutes of Health (NIH) URL:[Link][1]

  • Kinetics of Oxidation of Aromatic Secondary Alcohols by Chromic acid Source: Sphinx Knowledge House URL:[Link][2]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: National Institutes of Health (PMC) / ACS URL:[Link][3]

  • TEMPO-Mediated Oxidations Source: Comprehensive Organic Synthesis II URL:[Link][4]

Sources

Troubleshooting

preventing over-oxidation of 1-phenyloctan-1-ol in laboratory settings

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the selective oxidation of 1-phenyloctan-1-ol. This guide is designed for researchers, chemists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective oxidation of 1-phenyloctan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve a clean and high-yield synthesis of 1-phenyloctan-1-one while avoiding common pitfalls such as incomplete reactions and product degradation. Here, we address specific issues encountered in the laboratory through a practical troubleshooting and FAQ format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the oxidation of 1-phenyloctan-1-ol. Each answer provides a causal explanation and actionable solutions.

Q1: My TLC plate shows multiple spots after running the reaction. I see the starting material and the product, but also an unknown spot. What's happening?

A: The presence of multiple spots on your Thin-Layer Chromatography (TLC) plate indicates an incomplete or messy reaction. Let's diagnose the possibilities:

  • Incomplete Reaction: If you see a strong spot corresponding to your starting alcohol (1-phenyloctan-1-ol) alongside your product spot, the reaction has not gone to completion. This could be due to deactivated reagents, insufficient reaction time, or incorrect stoichiometry.

  • Side Products/Degradation: An additional, unidentified spot suggests the formation of byproducts. While secondary alcohols are generally resistant to over-oxidation, harsh conditions or incompatible reagents can cause side reactions. For instance, strongly acidic conditions might promote elimination to form an alkene, or very powerful oxidants could cause unwanted cleavage reactions.

Solutions:

  • Verify Reagent Activity: Ensure your oxidizing agent is fresh. Dess-Martin periodinane (DMP), for example, is moisture-sensitive and can decompose upon storage. Swern oxidation requires anhydrous solvents and freshly distilled DMSO and oxalyl chloride for best results.[1][2]

  • Reaction Monitoring: Continue to monitor the reaction by TLC every 30-60 minutes.[3][4] A reaction is complete when the starting material spot has been completely consumed.

  • Choose a Milder Oxidant: If you are using a strong oxidant like a chromium(VI)-based reagent (e.g., Jones reagent), switch to a milder, more selective method like the Dess-Martin oxidation or Swern oxidation, which are known to produce clean conversions of secondary alcohols to ketones with minimal side products.[5][6][7]

Q2: The yield of my desired ketone, 1-phenyloctan-1-one, is consistently low. What are the most common causes?

A: Low yield is a frequent issue that can stem from several stages of the experimental process.

  • Chemical Causes:

    • Incomplete Conversion: As discussed in Q1, if the reaction does not go to completion, the final yield will be inherently low.

    • Product Instability: The target ketone might be sensitive to the workup conditions. For example, residual acid or base from the reaction could catalyze decomposition or side reactions during solvent removal (rotary evaporation), which often involves heating.

  • Physical/Procedural Causes:

    • Workup Losses: Significant product can be lost during aqueous extractions if the product has some water solubility or if emulsions form.

    • Purification Losses: Product can be lost on the silica gel during column chromatography, especially if the product is volatile or if the column is not run efficiently.

Solutions:

  • Optimize Reaction Conditions: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of a mild oxidizing agent to drive the reaction to completion.

  • Neutralizing Workup: After quenching the reaction, ensure you wash the organic layer with a neutral brine solution (saturated aqueous NaCl). This helps remove residual water and inorganic salts.[8] If your reaction conditions were acidic or basic, include a wash with a dilute basic (e.g., NaHCO₃) or acidic (e.g., dilute HCl) solution, respectively, to neutralize the mixture before final solvent removal.

  • Careful Purification: Use an appropriate amount of silica gel for your column (typically a 50:1 to 100:1 weight ratio of silica to crude product) and choose a solvent system where your product has an Rf value of ~0.3 for good separation.

Q3: How do I select the best oxidizing agent to ensure a clean conversion and avoid potential side reactions with other functional groups?

A: The choice of oxidant is the most critical factor for a successful and selective oxidation. For a secondary alcohol like 1-phenyloctan-1-ol, mild and selective reagents are strongly preferred over harsh, non-selective ones.

Oxidizing AgentTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) CH₂Cl₂ or CHCl₃, Room TempVery mild, fast, neutral conditions, simple workup.[1][6]Reagent is expensive and moisture-sensitive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CExcellent for sensitive substrates, high yields, avoids toxic metals.[2][5][9]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[7]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TempMilder than Jones reagent, works in non-aqueous media.[7][10]Chromium-based (toxic); can be acidic, risking acid-labile groups.[11]
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to Room TempInexpensive and powerful.Highly acidic and harsh; uses toxic Cr(VI); not selective.[10][12]

Recommendation: For 1-phenyloctan-1-ol, Dess-Martin Periodinane (DMP) is often the best initial choice due to its operational simplicity, mild neutral conditions, and rapid reaction times at room temperature.[6][13]

Frequently Asked Questions (FAQs)
Q: What is the chemical reason that secondary alcohols like 1-phenyloctan-1-ol are generally resistant to over-oxidation?

A: The structure of the product is the key. The oxidation of a secondary alcohol removes the hydrogen from the hydroxyl group and the hydrogen from the carbon atom bearing that hydroxyl group. This forms a ketone.[7][10] In the resulting ketone (1-phenyloctan-1-one), the carbonyl carbon has no more hydrogen atoms attached to it. Further oxidation would require the cleavage of a carbon-carbon bond, which is energetically very unfavorable and requires much harsher conditions than standard oxidation protocols.[10][14] Primary alcohols, in contrast, are oxidized to aldehydes, which still have a hydrogen atom on the carbonyl carbon. In the presence of water, this aldehyde can become hydrated, and this hydrate can be easily oxidized further to a carboxylic acid.[12]

Q: How can I effectively monitor the reaction's progress to know exactly when it is complete?

A: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring reaction progress in real-time.[4]

Standard TLC Monitoring Protocol:

  • Prepare the Plate: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Spot the Plate:

    • In lane "S," spot a dilute solution of your starting material, 1-phenyloctan-1-ol.

    • In lane "R," carefully take a tiny aliquot from your reaction mixture and spot it.[4]

    • In lane "C," apply a spot of the starting material first, and then spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.[4]

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The solvent will travel up the plate via capillary action.

  • Visualize and Interpret: Remove the plate when the solvent front is near the top. Visualize the spots, typically under a UV lamp, as both the starting material and the ketone product are aromatic.[15]

    • The product, 1-phenyloctan-1-one, is less polar than the starting alcohol and will have a higher Rf value (it will travel further up the plate).

    • The reaction is complete when the spot corresponding to the starting material (lower Rf) has completely disappeared from the "R" lane.[16][17]

Q: Are there any "green" or more environmentally friendly alternatives to common oxidation reagents?

A: Yes, significant research has focused on developing more sustainable oxidation methods. These often rely on catalysis and use safer, more abundant oxidants.

  • TEMPO-Catalyzed Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can catalytically oxidize alcohols in the presence of a stoichiometric co-oxidant. A common choice for the co-oxidant is household bleach (sodium hypochlorite, NaOCl), which is inexpensive and produces only salt and water as byproducts.[8][18]

  • Aerobic Oxidations: Advanced catalytic systems using transition metals (like copper or palladium) can use molecular oxygen from the air as the ultimate oxidant.[19] These are highly "green" as the only byproduct is water, but finding a robust and general catalyst can be challenging.

  • Hydrogen Peroxide Systems: Using hydrogen peroxide (H₂O₂) as the terminal oxidant is also a green approach, as its byproduct is water. Catalytic systems, such as those using CeBr₃ or other metal catalysts, can facilitate the oxidation of secondary alcohols with H₂O₂.[19][20]

Recommended Protocol: Dess-Martin Oxidation of 1-phenyloctan-1-ol

This protocol provides a reliable method for the selective oxidation to 1-phenyloctan-1-one with a straightforward workup.

Materials:

  • 1-phenyloctan-1-ol

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 1-phenyloctan-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of DMP: Add the Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[6]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate reduces the iodine byproducts.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ and then with brine.[8]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure 1-phenyloctan-1-one.

Workflow & Logic Diagrams
Decision-Making for Oxidant Selection

This diagram helps guide the choice of an appropriate oxidizing agent based on common laboratory constraints and substrate properties.

G sub_analysis Substrate Analysis: 1-phenyloctan-1-ol temp_equip Low temp (-78°C) equipment available? sub_analysis->temp_equip acid_sensitive Is the substrate acid-sensitive? use_swern Use Swern Oxidation acid_sensitive->use_swern No avoid_jones Avoid Jones Reagent acid_sensitive->avoid_jones Yes temp_equip->acid_sensitive Yes smell_concern Is byproduct odor a major concern? temp_equip->smell_concern No use_dmp Use Dess-Martin Periodinane (DMP) smell_concern->use_dmp Yes use_pcc Consider PCC (with buffer) smell_concern->use_pcc No

Caption: Oxidant selection decision tree.

References
  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • American Chemical Society. (2010, November 2). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link]

  • American Chemical Society. (2010, November 2). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • American Chemical Society. Selective Rhenium-Catalyzed Oxidation of Secondary Alcohols with Methyl Sulfoxide in the Presence of Ethylene Glycol, a Convenient One-Pot Synthesis of Ketals. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. (2020, January 7). Dess–Martin periodinane (DMP) oxidation. [Link]

  • ResearchGate. Selective Oxidation of Secondary Alcohols. [Link]

  • ResearchGate. (2020, August 7). Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • ScienceMadness.org. Highly efficient and selective oxidation of secondary alcohols to ketones under organic solvent and transition metal free condit. [Link]

  • L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. [Link]

  • YouTube. (2020, March 23). Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]

  • Scribd. Alcohol Oxidation Experiment Guide. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Jack Westin. Oxidation of Alcohols - Organic Chemistry. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • University of Bath. I. Oxidation Reactions I.A. Oxidation of Alcohols. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chegg.com. (2023, September 21). Solved Thin layer chromatography can be used to monitor a. [Link]

  • ResearchGate. TLC monitoring for oxidation reaction completion. [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. [Link]

  • ResearchGate. Surface Coverage Tuning for Suppressing Over‐Oxidation: A Case of Photoelectrochemical Alcohol‐to‐Aldehyde/Ketone Conversion. [Link]

  • ResearchGate. Normal‐phase versus reversed‐phase thin‐layer chromatography (TLC) to monitor oxidized phosphatidylcholines by TLC/mass spectrometry. [Link]

  • Asian Journal of Chemistry. Kinetic Studies on The Oxidation of 1-Phenyl Ethanol and Its para-Substituted Derivatives by Potassium Dichromate in Aqueous Acetic Acid Medium. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • ResearchGate. Oxidation of 1-phenylethanol to acetophenone. [Link]

  • Chemguide. oxidation of alcohols. [Link]

Sources

Optimization

Technical Support Center: Catalytic Synthesis &amp; Upgrading of 1-Phenyloctan-1-ol

Welcome to the Advanced Catalysis Support Center. This resource is engineered for researchers, scientists, and drug development professionals troubleshooting low conversion rates during the synthesis of 1-phenyloctan-1-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This resource is engineered for researchers, scientists, and drug development professionals troubleshooting low conversion rates during the synthesis of 1-phenyloctan-1-ol via the β-alkylation of secondary alcohols.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind stalled reactions and provide self-validating protocols to ensure your experimental workflows are robust, reproducible, and mechanistically sound.

Diagnostic Workflows & Mechanistic Pathways

Before adjusting reaction parameters, it is critical to identify where the catalytic cycle is failing. The synthesis of 1-phenyloctan-1-ol from 1-phenylethanol and hexan-1-ol relies on a "hydrogen-borrowing" mechanism. Failure at any step in this sequence will manifest differently in your analytical data.

Troubleshooting Start Low Conversion Detected (<50% Yield) GCMS Run GC-MS Analysis Check Mass Balance Start->GCMS Condition1 High Acetophenone Low Product GCMS->Condition1 Oxidized Intermediate Condition2 Unreacted Starting Materials Only GCMS->Condition2 No Activation Condition3 Poor Mass Balance (<80%) GCMS->Condition3 Side Products Fix1 Hydride Transfer Failure: 1. Check vessel seal (H2 loss) 2. Increase base loading Condition1->Fix1 Fix2 Dehydrogenation Failure: 1. Switch to proton-responsive ligand 2. Clear MOF pores Condition2->Fix2 Fix3 Off-Target Reactions: 1. Lower reaction temp 2. Check over-alkylation Condition3->Fix3

Troubleshooting decision tree for diagnosing low conversion in 1-phenyloctan-1-ol catalysis.

CatalyticCycle Substrates 1-Phenylethanol + Hexanol Dehydrogenation Step 1: Dehydrogenation (Rate-Limiting) Substrates->Dehydrogenation Intermediates Acetophenone + Hexanal + Metal-Hydride Dehydrogenation->Intermediates Catalyst Activation Aldol Step 2: Base-Mediated Aldol Condensation Intermediates->Aldol Enone α,β-Unsaturated Ketone Aldol->Enone -H2O Hydrogenation Step 3: Hydrogenation (Hydride Return) Enone->Hydrogenation Hydrogenation->Dehydrogenation Catalyst Regeneration Product 1-Phenyloctan-1-ol Hydrogenation->Product Hydride Transfer

Catalytic hydrogen-borrowing cycle for 1-phenyloctan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: My conversion of 1-phenylethanol to 1-phenyloctan-1-ol stalls at 40%, and GC-MS shows a high concentration of acetophenone. What is causing this? A1: This is a classic failure of the "hydrogen borrowing" return step (Step 3 in the cycle above). In a successful cycle, the metal catalyst dehydrogenates the alcohol to a ketone (forming a metal-hydride), and later returns that hydride to reduce the enone back to the alcohol. If acetophenone is accumulating, the initial dehydrogenation is working, but the hydride transfer is failing. Causality & Fix: This typically occurs due to hydrogen gas escaping the reaction vessel or catalyst deactivation. Ensure your reaction vessel is hermetically sealed. Additionally, consider upgrading your catalyst. Research demonstrates that using a Cp*Ir(III) complex with a proton-responsive pyridyl(benzamide)-functionalized NHC ligand enables a synchronous hydride-proton transfer, achieving 94% conversion at just 0.2 mol% loading .

Q2: I am using a heterogeneous Co(II)-coordinated Zn-MOF catalyst to avoid homogeneous metal contamination, but my conversion drops significantly after the first run. How can I maintain high conversion rates? A2: Heterogeneous metal-organic frameworks (MOFs) like Zn-HA@Co are excellent for β-alkylation because their high HOMO energy (−3.23 eV) strongly facilitates electron donation, making the secondary alcohol highly susceptible to oxidation 1. However, conversion drops in subsequent cycles are usually tied to mass transfer limitations rather than active site degradation. Causality & Fix: The aldol condensation step produces water, which can become trapped in the MOF pores, blocking substrate access to the Co(II) sites. To self-validate this, perform a hot filtration test. If the filtrate shows no further reaction, the catalyst hasn't leached but is blocked. Wash the recovered MOF with anhydrous ethanol and dry under vacuum at 80 °C for 12 hours before reuse to clear the pores of water and heavy organic byproducts.

Q3: Can I achieve this conversion without transition metals to reduce pharmaceutical impurity risks? A3: Yes, but it requires a significant trade-off in reaction conditions. Base-mediated β-alkylation is possible under aerobic conditions without transition metals, but it typically requires stoichiometric amounts of strong base and elevated temperatures. Causality & Fix: Transition metals lower the activation energy for alcohol dehydrogenation. Without them, you must rely on the base to drive the reaction thermodynamically. Studies show that using 1 equivalent of base in toluene at reflux can yield 1-phenyloctan-1-ol, but conversion rates are generally lower and require longer reaction times (e.g., 24+ hours) compared to the 6-hour Ir-catalyzed route 2.

Quantitative Catalyst Performance Comparison

Use the following table to benchmark your current conversion rates against established literature standards for the synthesis of 1-phenyloctan-1-ol via β-alkylation.

Catalyst SystemSubstratesCatalyst LoadingTemp (°C)Time (h)Conversion (%)Selectivity (%)
Cp*Ir(III)-NHC (L1) 1-phenylethanol + hexanol0.2 mol%11069490
Zn-HA@Co MOF 1-phenylethanol + hexanol1.0 mol%120248885
Base-mediated (KOH) 1-phenylethanol + hexanol100 mol%110247570

Self-Validating Experimental Protocol

Protocol: Highly Efficient Ir(III)-Catalyzed β-Alkylation for 1-Phenyloctan-1-ol Synthesis

Objective: Achieve >90% conversion of 1-phenylethanol to 1-phenyloctan-1-ol using a proton-responsive Ir(III)-NHC catalyst while ensuring absolute data integrity through continuous mass balance validation.

Step 1: Catalyst Preparation (Inert Atmosphere) In a nitrogen-filled glovebox, dissolve 0.2 mol% of the dearomatized Cp*Ir(III)-NHC complex in 2.0 mL of dry tetrahydrofuran (THF). Causality: The dearomatized ligand is highly sensitive to moisture; performing this in a glovebox prevents premature protonation, ensuring the proton-responsive site remains active for the alcohol substrate.

Step 2: Substrate and Base Addition To a heavy-walled Schlenk tube, add 1.0 mmol of 1-phenylethanol, 1.2 mmol of hexan-1-ol, and 10 mol% of KOtBu. Causality: A slight excess of the primary alcohol drives the equilibrium forward. The base is bifunctional—it facilitates the initial alkoxide formation on the Ir center and catalyzes the subsequent aldol condensation of the aldehyde and ketone intermediates.

Step 3: Internal Standard Integration (Self-Validation Step) Add exactly 0.5 mmol of mesitylene to the mixture. Seal the Schlenk tube hermetically with a Teflon screw cap. Causality & Self-Validation: The reaction operates via a closed "hydrogen borrowing" mechanism. If the vessel is open, the borrowed H₂ gas will escape, stalling your conversion. By quantifying the exact molar sum of 1-phenylethanol, acetophenone, and 1-phenyloctan-1-ol against the mesitylene standard over time, you create a self-validating mass balance. A mass balance <95% immediately alerts you to off-target side reactions (e.g., over-alkylation) or H₂ leakage.

Step 4: Thermal Activation Remove the sealed tube from the glovebox and heat the mixture in an oil bath at 110 °C for 6 hours.

Step 5: Reaction Quenching and Analysis Cool the vessel to room temperature before carefully venting. Quench the reaction with 1.0 mL of 0.5 M citric acid to neutralize the base and halt aldol side-reactions. Extract with ethyl acetate (3 × 5 mL), dry over Na₂SO₄, and analyze the organic layer via GC-MS.

References

  • A Proton-Responsive Pyridyl(benzamide)-Functionalized NHC Ligand on Ir Complex for Alkylation of Ketones and Secondary Alcohols Source: European Journal of Inorganic Chemistry / ResearchGate URL:

  • Mechanistic Insights into a Co(II)-Coordinated “Free” Metal Site of 2D Zinc-Based MOFs for β-Alkylation of Secondary Alcohols with Primary Alcohols Source: Inorganic Chemistry / ACS Publications URL:1

  • Green alcohol couplings without transition metal catalysts: base-mediated β-alkylation of alcohols in aerobic conditions Source: The Royal Society of Chemistry URL:2

Sources

Reference Data & Comparative Studies

Validation

validation of chiral HPLC methods for 1-phenyloctan-1-ol purity

The enantiomeric purity of 1-phenyloctan-1-ol is a critical quality attribute (CQA) when utilized as a chiral building block in asymmetric synthesis or pharmaceutical development[1][2]. Because the (R)- and (S)-enantiome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric purity of 1-phenyloctan-1-ol is a critical quality attribute (CQA) when utilized as a chiral building block in asymmetric synthesis or pharmaceutical development[1][2]. Because the (R)- and (S)-enantiomers possess identical physical properties in an achiral environment, quantifying trace enantiomeric impurities requires highly selective analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application.

This guide provides an in-depth comparative analysis of Chiral Stationary Phases (CSPs) for the resolution of 1-phenyloctan-1-ol and outlines a complete, self-validating methodology aligned with the latest[3][4].

To develop a robust method, we must first understand the mechanistic causality behind the separation. Enantiomeric discrimination on polysaccharide-based CSPs relies on the three-point interaction model (Dalgliesh's rule). For 1-phenyloctan-1-ol, the analyte must achieve a transient, stereospecific fit within the chiral grooves of the stationary phase.

We utilize Normal Phase (NP) chromatography (typically Hexane/Isopropanol) rather than Reversed-Phase (RP). The causality here is twofold:

  • Structural Preservation: Non-polar solvents maintain the higher-order helical structure of the polysaccharide CSP, which is essential for chiral recognition.

  • Interaction Maximization: The absence of water prevents competitive disruption of the critical hydrogen bonds between the analyte's hydroxyl group and the CSP's carbamate linkages.

ChiralMechanism Analyte 1-Phenyloctan-1-ol (Enantiomeric Mixture) HB Hydrogen Bonding (Hydroxyl ↔ Carbamate) Analyte->HB Pi π-π Interactions (Phenyl ↔ Phenyl) Analyte->Pi Steric Steric Inclusion (Octyl Chain ↔ Chiral Groove) Analyte->Steric CSP Cellulose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase CSP->HB CSP->Pi CSP->Steric Res Enantiomeric Resolution (Rs > 2.0) HB->Res Pi->Res Steric->Res

Fig 1: Three-point interaction model driving chiral recognition of 1-phenyloctan-1-ol on CSPs.

Comparative Performance of Chiral Stationary Phases

Not all polysaccharide CSPs perform equally for bulky secondary alcohols. We compared three industry-standard columns: Chiralcel® OD-H (Cellulose-based), Chiralpak® AD-H (Amylose-based), and Chiralpak® IG (Halogenated Amylose).

  • Chiralcel OD-H (Winner): The more open helical structure of the cellulose backbone perfectly accommodates the bulky C8 (octyl) chain of 1-phenyloctan-1-ol. This allows the phenyl ring to align optimally for π−π stacking, yielding baseline resolution[1].

  • Chiralpak AD-H: The tighter helical twist of the amylose backbone causes steric repulsion with the long octyl chain. This prevents the analyte from penetrating deeply into the chiral groove, resulting in peak broadening and poor resolution.

  • Chiralpak IG: While the meta-chloro substitution alters electron density to favor certain π−π interactions, the steric constraints of the amylose backbone still limit the resolution of long-chain aliphatic alcohols compared to OD-H.

Table 1: CSP Performance Comparison for 1-Phenyloctan-1-ol

(Conditions: Hexane/IPA 98:2 v/v, 1.0 mL/min, 25°C, UV 210 nm)

Chiral ColumnPolymer BackboneRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Suitability
Chiralcel OD-H Cellulose3.421.452.8 Optimal
Chiralpak AD-H Amylose2.151.120.9Sub-optimal
Chiralpak IG Amylose (Halogenated)4.051.201.3Marginal

ICH Q2(R2) Validation Framework

With Chiralcel OD-H selected as the optimal stationary phase, the method must be validated according to the [4][5]. The 2023 revision of this guideline emphasizes a lifecycle approach, requiring robust statistical proof that the method is "fit for purpose"—specifically, capable of quantifying trace (S)-1-phenyloctan-1-ol in a bulk (R)-1-phenyloctan-1-ol sample.

ValidationWorkflow Start Method Development Initiation CSP CSP Screening (OD-H, AD-H, IG) Start->CSP MP Mobile Phase Tuning (Hexane:IPA Ratio) CSP->MP SST System Suitability (Rs > 1.5, T < 1.5) MP->SST SST->CSP Fail Val ICH Q2(R2) Validation SST->Val Pass Lin Linearity & Range (R² > 0.999) Val->Lin Sens LOD & LOQ (S/N > 3 & 10) Val->Sens Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (Repeatability RSD < 1%) Val->Prec Final Validated Analytical Procedure Lin->Final Sens->Final Acc->Final Prec->Final

Fig 2: Lifecycle workflow for chiral HPLC method development and ICH Q2(R2) validation.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a mandatory gatekeeper. The system validates itself before any unknown samples are processed.

Step 1: Mobile Phase & Diluent Preparation
  • Measure 980 mL of HPLC-grade n-Hexane and 20 mL of HPLC-grade Isopropanol (IPA).

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Causality Note: Precise control of the IPA ratio is critical. Increasing IPA to 5% will drastically reduce retention time but may compress the resolution ( Rs​ ) below the baseline threshold of 1.5.

Step 2: System Suitability Test (SST) Solution
  • Prepare a solution containing 0.5 mg/mL of racemic 1-phenyloctan-1-ol and 0.1 mg/mL of octanophenone (the achiral synthetic precursor) in the mobile phase.

  • Gatekeeper Criteria: Inject 10 µL of the SST solution. The run is only valid if:

    • Resolution ( Rs​ ) between (R) and (S) enantiomers is ≥2.0 .

    • Tailing factor ( T ) for all peaks is ≤1.5 .

    • Octanophenone is completely resolved from both enantiomer peaks (Specificity check).

Step 3: Sample Preparation & Analysis
  • Accurately weigh 10.0 mg of the 1-phenyloctan-1-ol sample and dissolve in 10.0 mL of mobile phase (Nominal concentration: 1.0 mg/mL).

  • Inject 10 µL into the HPLC system using the following parameters:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (captures the π→π∗ transition of the phenyl ring).

Quantitative Validation Data Summary

Following the execution of the protocol, the method was subjected to full ICH Q2(R2) validation[3]. The data below summarizes the metrics required to prove the method can accurately detect enantiomeric impurities down to 0.05%.

Table 2: ICH Q2(R2) Validation Metrics for Optimized OD-H Method
Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity No interference from blanks/impurities Rs​=2.8 (No precursor overlap)Pass
Linearity (Minor Enantiomer) R2≥0.999 across range R2=0.9998 (0.05% to 1.5%)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.015% (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05% (S/N = 12.5)Pass
Accuracy (Spike Recovery) 90.0% - 110.0% recovery at LOQ98.4% - 101.2%Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)Peak Area RSD = 0.6%Pass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency (EMA), 2023.[Link]

  • Cucinotta, A., et al. "Chiral Solvent-Induced Homochiral Hierarchical Molecular Assemblies at the Liquid/Solid Interface." Langmuir, ACS Publications, 2024.[Link]

  • Willand-Charnley, R., et al. "Tandem Application of C–C Bond-Forming Reactions with Reductive Ozonolysis." The Journal of Organic Chemistry, ACS Publications, 2012.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral GC-MS Analysis of 1-Phenyloctan-1-ol Enantiomers

This guide provides an in-depth comparison of methodologies for the enantioselective analysis of 1-phenyloctan-1-ol, a chiral alcohol with applications in synthetic chemistry and fragrance development. As the biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of methodologies for the enantioselective analysis of 1-phenyloctan-1-ol, a chiral alcohol with applications in synthetic chemistry and fragrance development. As the biological and olfactory properties of enantiomers can differ significantly, robust analytical methods to determine enantiomeric purity are paramount. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize chiral separation protocols. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) for this application, compare alternative approaches, and provide actionable, field-proven protocols.

The Principle of Chiral Recognition in Gas Chromatography

The separation of enantiomers via gas chromatography is fundamentally reliant on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is immobilized in the stationary phase of the GC column.[1] This process, known as chiral recognition, relies on a "three-point interaction" model, which can involve hydrogen bonds, dipole-dipole interactions, steric hindrance, or inclusion complexation.[1] The differential stability of these diastereomeric complexes results in different retention times for each enantiomer, enabling their separation.[1] For volatile and semi-volatile compounds like 1-phenyloctan-1-ol, chiral GC offers high resolution and sensitivity.[2] The integration of GC with mass spectrometry (GC-MS) provides definitive identification of the separated enantiomers based on their mass spectra, adding a critical layer of confidence to the analysis.[1]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase (CSP) is the most critical parameter in developing a successful chiral GC separation. For alcohols and a vast array of other chiral molecules, derivatized cyclodextrins have become the industry standard, with over 95% of all chiral GC separations performed on these types of phases.[3] Cyclodextrins are macrocyclic oligosaccharides that form a cone-like structure, creating a chiral cavity into which an analyte can enter and interact.[3]

The selectivity of a cyclodextrin-based CSP is tailored by chemically modifying the hydroxyl groups on the rim of the cyclodextrin. This derivatization alters the steric and electronic properties of the cyclodextrin, enhancing its enantioselective interactions with different classes of compounds.[4][5]

Table 1: Comparison of Common Derivatized Cyclodextrin CSPs for Chiral GC

CSP Derivative TypeKey Structural FeaturePrimary Interaction MechanismIdeal For Analytes Like...Expected Performance for 1-Phenyloctan-1-ol
Permethylated β-Cyclodextrin Methyl groups replace all hydroxyl protons.Primarily inclusion complexation and hydrophobic interactions.Hydrocarbons, esters, ethers, some alcohols.[4]Good to Excellent: The aromatic ring of 1-phenyloctan-1-ol can fit into the hydrophobic cavity, while the hydroxyl and alkyl chain interact with the rim.
Trifluoroacetylated γ-Cyclodextrin Trifluoroacetyl groups at hydroxyl positions.Strong dipole-dipole interactions and hydrogen bonding.Alcohols, diols, ketones, and other polar compounds.Excellent: The gamma-cyclodextrin provides a larger cavity, and the trifluoroacetyl groups offer strong interaction points for the hydroxyl group of the analyte. A similar phase is highly effective for 1-phenyl-1-decanol.[2]
Diacetylated β-Cyclodextrin Acetyl groups at hydroxyl positions.Hydrogen bonding and dipole-dipole interactions.Lactones, acids, amines, alcohols.Good: Offers a balance of interactions but may provide less resolution than more specialized phases for this specific analyte.
Hydroxypropylated β-Cyclodextrin Hydroxypropyl groups introduce more flexibility and hydrogen bonding sites.Primarily hydrogen bonding.Polar compounds, including amino acid derivatives.Moderate to Good: The increased polarity may be beneficial, but steric factors could be less optimal than with other derivatives.

Causality Behind CSP Selection: For 1-phenyloctan-1-ol, a CSP based on a derivatized gamma-cyclodextrin is often the most effective choice.[2] The larger gamma-cyclodextrin cavity can better accommodate the phenyl group, while the derivatization (e.g., with trifluoroacetyl groups) provides strong, specific interaction sites for the alcohol's hydroxyl group, maximizing the stability difference between the two enantiomer-CSP complexes and thus achieving better separation.

Experimental Protocol: Chiral GC-MS of 1-Phenyloctan-1-ol

This protocol is a robust starting point for the analysis of 1-phenyloctan-1-ol enantiomers. It is adapted from validated methods for structurally similar long-chain chiral alcohols.[2]

Materials and Reagents
  • Sample: Racemic 1-phenyloctan-1-ol standard, and individual R-(+) and S-(-) enantiomer standards (if available, for peak identification).

  • Solvent: Dichloromethane or Hexane (GC or HPLC grade).

  • Apparatus: Gas Chromatograph with Mass Spectrometric detector (GC-MS), Autosampler.

  • Chiral GC Column: Cyclodextrin-based capillary column, e.g., Rt-βDEXsm or a similar phase (30 m x 0.25 mm I.D., 0.25 µm film thickness).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-phenyloctan-1-ol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane. This yields a stock solution of ~1 mg/mL.

    • Perform a serial dilution to a final working concentration of approximately 10-50 µg/mL. Rationale: This concentration range is typically optimal for avoiding column overload while ensuring a strong signal-to-noise ratio in the MS detector.

    • Transfer an aliquot of the final solution into a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Injection Port:

      • Temperature: 250 °C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1. Rationale: Prevents column overload and ensures sharp peaks. This can be adjusted based on sample concentration and detector sensitivity.

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 120 °C, hold for 1 minute.

      • Ramp: Increase at 3 °C/minute to 180 °C.

      • Hold: Hold at 180 °C for 5 minutes.

      • Rationale: A slow temperature ramp is crucial for chiral separations as it enhances the differential interaction times with the CSP, thereby improving resolution between the enantiomers.

    • Mass Spectrometer (MS) Parameters:

      • Transfer Line Temperature: 260 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-350. Rationale: This range covers the expected fragmentation pattern of 1-phenyloctan-1-ol, allowing for both quantitation and spectral confirmation.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers by comparing their retention times with individual standards (if run) or by referencing literature data.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Workflow Visualization

Chiral_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample (~10 mg) dissolve 2. Dissolve & Dilute (Dichloromethane, 10 mL) weigh->dissolve dilute 3. Final Dilution (~10-50 µg/mL) dissolve->dilute vial 4. Transfer to GC Vial dilute->vial inject 5. Inject into GC-MS (1 µL, 50:1 Split) vial->inject separate 6. Chiral Column Separation (Temp. Program) inject->separate detect 7. MS Detection (Scan m/z 40-350) separate->detect chrom 8. Obtain Chromatogram detect->chrom integrate 9. Integrate Enantiomer Peaks chrom->integrate calculate 10. Calculate % Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for the chiral GC-MS analysis of 1-phenyloctan-1-ol.

Method Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating elements to ensure trustworthiness:

  • Peak Identification: The use of mass spectrometry provides a definitive spectral fingerprint for 1-phenyloctan-1-ol, confirming that the separated peaks are indeed the analyte of interest and not impurities.

  • Resolution: The baseline separation of enantiomers is a primary validation metric. A resolution (Rs) value greater than 1.5 indicates a robust separation suitable for accurate quantitation.

  • Reference Standards: The analysis of individual enantiomeric standards (when available) provides unequivocal confirmation of peak elution order.[2]

  • System Suitability: Periodically injecting a racemic (50:50) standard verifies the column's performance. Consistent retention times and a peak area ratio close to 1.0 demonstrate that the analytical system is functioning correctly.

Comparison with Alternative Technologies: GC-MS vs. HPLC

While GC-MS is a powerful technique, High-Performance Liquid Chromatography (HPLC) is another widely used method for chiral separations.[6][7][8] The choice between them depends on the analyte's properties, laboratory resources, and analytical goals.

Table 2: Performance Comparison of Chiral GC-MS vs. Chiral HPLC for 1-Phenyloctan-1-ol Analysis

FeatureChiral GC-MSChiral HPLC
Analyte Volatility Required. 1-phenyloctan-1-ol is sufficiently volatile.Not required.
Resolution & Efficiency Very High. Capillary columns offer superior separation efficiency.[6]Good to Very High. Performance is highly dependent on the CSP and mobile phase.
Detector Mass Spectrometer (MS): Provides structural information and high specificity.UV Detector (most common): Less specific. Requires a chromophore. MS detectors (LC-MS) are available but are typically more complex and costly.
Method Development Relatively straightforward; primarily involves selecting the right column and optimizing the temperature program.Can be more complex, involving screening of multiple CSPs and optimization of mobile phase composition (solvents, additives).[6]
Analysis Time Typically faster (15-30 minutes).Can be longer, depending on the method.
Solvent Consumption Very low (carrier gas).Significantly higher (mobile phase).
Derivatization May be required for non-volatile or highly polar analytes, but not for 1-phenyloctan-1-ol.[9]Generally not required.

Recommendation: For 1-phenyloctan-1-ol, chiral GC-MS is the preferred method . Its volatility makes it an ideal candidate for GC, which offers inherently higher resolution and faster analysis times. The specificity of the MS detector provides an unmatched level of confidence in the results, which is critical in pharmaceutical and quality control environments. Chiral HPLC remains a viable alternative, particularly if the analyte were not volatile or if GC instrumentation were unavailable.[6][7]

Conclusion

The successful chiral analysis of 1-phenyloctan-1-ol enantiomers is readily achievable using Gas Chromatography-Mass Spectrometry. The cornerstone of this analysis is the selection of an appropriate cyclodextrin-based chiral stationary phase, with derivatized gamma-cyclodextrins often providing the best resolution. By following a carefully optimized protocol involving controlled sample preparation and a slow oven temperature ramp, baseline separation and accurate determination of enantiomeric excess can be reliably obtained. The inherent high efficiency of capillary GC, combined with the definitive identification provided by mass spectrometry, makes this the authoritative and recommended technique for researchers, scientists, and drug development professionals.

References

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. International Journal of Drug Development and Research. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]

  • New Techniques for Chiral Separations. DiVA portal. Available at: [Link]

  • Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 1-phenyloctan-1-ol vs isomers

Title: Structural Elucidation of Positional Isomers: A Comparative Guide to the MS Fragmentation of 1-Phenyloctan-1-ol and Its Isomers Introduction In the fields of pharmaceutical development and metabolomics, the defini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of Positional Isomers: A Comparative Guide to the MS Fragmentation of 1-Phenyloctan-1-ol and Its Isomers

Introduction

In the fields of pharmaceutical development and metabolomics, the definitive identification of positional isomers is a persistent analytical challenge. Isomers such as 1-phenyloctan-1-ol and 1-phenyloctan-2-ol share identical molecular formulas (C14H22O) and nominal masses (206.32 Da)[1], rendering intact mass analysis insufficient for differentiation. However, their structural connectivity dictates divergent gas-phase ion chemistry. As an Application Scientist, I rely on Electron Ionization Mass Spectrometry (EI-MS) to exploit these structural differences. This guide objectively compares the fragmentation performance of these isomers, detailing the mechanistic causality behind their spectra and providing a self-validating analytical protocol for their baseline resolution.

Mechanistic Causality of Fragmentation Pathways

The predictive power of EI-MS lies in the thermodynamic stability of the resulting product ions. When subjected to 70 eV electron bombardment, both isomers form a high-energy molecular ion radical ([M]•⁺). The subsequent fragmentation is governed by the position of the hydroxyl group relative to the aromatic ring.

1-Phenyloctan-1-ol: Dual-Stabilized Alpha-Cleavage In 1-phenyloctan-1-ol, the hydroxyl group is situated directly on the benzylic carbon[1]. The dominant fragmentation pathway is α-cleavage. The radical site on the oxygen atom drives the homolytic cleavage of the C1-C2 bond, expelling the bulky heptyl radical (C7H15•, 99 Da). This specific cleavage is favored due to steric relief and the formation of the [Ph-CH=OH]⁺ ion at m/z 107. This resulting oxonium ion is exceptionally stable because the positive charge is delocalized across both the oxygen lone pairs and the extended π-system of the adjacent phenyl ring. Consequently, m/z 107 overwhelmingly dominates the spectrum as the base peak.

1-Phenyloctan-2-ol: Competing Benzylic and Alpha-Cleavages In 1-phenyloctan-2-ol, the hydroxyl group is shifted to the C2 position, separated from the phenyl ring by a methylene bridge[2]. This structural shift fundamentally alters the lowest-energy fragmentation pathways. Alpha-cleavage can occur on either side of the hydroxyl group, yielding[Ph-CH2-CH=OH]⁺ (m/z 121) via loss of a hexyl radical (C6H13•), or [CH2=OH-C6H13]⁺ (m/z 115) via loss of a benzyl radical (PhCH2•). However, because these resulting oxonium ions lack direct conjugation with the aromatic ring, they are less stable than the m/z 107 ion of its isomer. Instead, the most thermodynamically favorable pathway is the cleavage of the benzylic C-C bond, yielding the benzyl cation ([Ph-CH2]⁺), which rapidly rearranges to the highly stable, aromatic tropylium ion ([C7H7]⁺) at m/z 91. Thus, m/z 91 serves as the base peak for 1-phenyloctan-2-ol.

Comparative MS Data Summary

The quantitative differences in diagnostic ions provide a definitive fingerprint for each isomer, allowing for rapid identification in complex mixtures.

IsomerNominal Mass (Da)Base Peak (m/z)Key Diagnostic Ions (m/z)Primary Fragmentation Mechanism
1-phenyloctan-1-ol 206107107, 129, 79, 77Benzylic α-cleavage (-C7H15•)
1-phenyloctan-2-ol 2069191, 121, 115, 77Benzylic cleavage (-C7H15O•), α-cleavage
8-phenyloctan-1-ol 2069191, 31, 104Benzylic cleavage, primary alcohol α-cleavage

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure high-fidelity differentiation of these isomers, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) to verify chromatographic performance prior to mass spectral acquisition.

Step 1: System Suitability and Sample Preparation

  • SST Preparation : Prepare a standard mixture of C8-C20 n-alkanes at 50 µg/mL in hexane. Running this standard allows for the calculation of Kovats Retention Indices (RI), ensuring that the chromatographic separation is reproducible and validates the system regardless of column aging.

  • Sample Preparation : Dilute the phenyloctanol isomer samples to 100 µg/mL in GC-grade hexane. Causality: Underivatized analysis is chosen here to directly observe the native alcohol fragmentation pathways, avoiding the mass shift and spectral dominance of the m/z 73 (TMS) peak introduced by silylation agents.

Step 2: Chromatographic Separation (GC)

  • Column Selection : Install a 30 m x 0.25 mm x 0.25 µm DB-5MS capillary column (5% phenyl / 95% dimethylpolysiloxane). Causality: The slight polarity of the phenyl groups in the stationary phase provides optimal selectivity for resolving positional isomers based on subtle differences in their induced dipole moments.

  • Inlet Parameters : Set the injection port to 250°C with a split ratio of 10:1. Causality: 250°C ensures instantaneous vaporization of the C14 alcohols (boiling points ~280-300°C) without inducing thermal degradation.

  • Oven Program : Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 3: Mass Spectral Acquisition (MS)

  • Ionization Source : Set the Electron Ionization (EI) source to 70 eV. Causality: 70 eV is the universal standard because the de Broglie wavelength of the electrons matches the bond lengths of typical organic molecules, maximizing ionization efficiency and ensuring the resulting spectra are directly comparable to.

  • Temperatures : Source at 230°C, Quadrupole at 150°C.

  • Scan Range : Acquire data in full scan mode from m/z 30 to 300.

Step 4: Data Interrogation

  • Extract ion chromatograms (EIC) for m/z 107 and m/z 91. A dominant m/z 107 peak confirms the 1-phenyloctan-1-ol isomer, while a dominant m/z 91 peak with secondary m/z 121/115 peaks confirms 1-phenyloctan-2-ol.

Fragmentation Pathway Visualization

MS_Pathways M1 1-phenyloctan-1-ol (m/z 206) F1_107 [Ph-CHOH]+ m/z 107 (Base Peak) M1->F1_107 α-Cleavage (-C7H15•) F1_129 [CHOH-C7H15]+ m/z 129 M1->F1_129 α-Cleavage (-Ph•) M2 1-phenyloctan-2-ol (m/z 206) F2_91 [C7H7]+ (Tropylium) m/z 91 (Base Peak) M2->F2_91 Benzylic Cleavage (-C7H15O•) F2_121 [Ph-CH2-CHOH]+ m/z 121 M2->F2_121 α-Cleavage (-C6H13•) F2_115 [CHOH-C6H13]+ m/z 115 M2->F2_115 α-Cleavage (-PhCH2•)

EI-MS fragmentation pathways distinguishing 1-phenyloctan-1-ol and 1-phenyloctan-2-ol.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2793874, 1-Phenyloctan-1-ol." PubChem, [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 250126, 1-Phenyloctan-2-ol." PubChem, [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency Using 1-Phenyloctan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical synthesis, the pursuit of efficiency is paramount. For professionals in drug development and fine chemical prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the pursuit of efficiency is paramount. For professionals in drug development and fine chemical production, the ability to produce enantiomerically pure compounds through catalytic methods is a cornerstone of innovation. The selection of an optimal catalyst is not a matter of chance but a decision guided by rigorous, comparative data. This guide provides an in-depth framework for benchmarking the efficiency of catalysts using the asymmetric synthesis of 1-phenyloctan-1-ol as a model reaction. This substrate is particularly relevant as chiral benzylic alcohols are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2]

We will move beyond a mere listing of protocols to explore the causality behind experimental choices, ensuring that every procedure described is a self-validating system. This guide is structured to provide both the foundational knowledge and the practical steps necessary to generate reliable, comparative data for catalyst performance.

Core Principles of Catalytic Efficiency: The Four Pillars of Performance

To objectively compare catalytic systems, we must rely on a set of standardized key performance indicators (KPIs). These metrics provide a quantitative measure of a catalyst's effectiveness, activity, and stability.

  • Conversion (%) : This fundamental metric indicates the percentage of the starting material (1-phenyloctan-1-one) that has been consumed during the reaction. It is a primary indicator of the catalyst's ability to activate the substrate.

  • Yield (%) : Yield measures the amount of the desired product (1-phenyloctan-1-ol) obtained relative to the theoretical maximum. A high conversion does not always guarantee a high yield, as side reactions can consume the substrate or product.

  • Enantiomeric Excess (ee %) : In asymmetric catalysis, this is arguably the most critical metric. It quantifies the stereoselectivity of the reaction, measuring the degree to which one enantiomer is produced over the other. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100.

  • Turnover Number (TON) : TON represents the total number of moles of substrate that one mole of the catalyst can convert into the product before it becomes deactivated.[3][4] It is a crucial measure of catalyst longevity and overall efficiency, especially for industrial applications where minimizing catalyst loading is economically vital.[3] The formula is: TON = (moles of substrate converted) / (moles of catalyst).[3][5]

  • Turnover Frequency (TOF) : TOF, often considered the true measure of a catalyst's intrinsic activity, is the turnover number per unit of time.[4][6] It essentially describes the speed of the catalyst. The formula is: TOF (h⁻¹) = TON / reaction time (h).[4][5]

A superior catalyst is one that delivers a high yield and high enantiomeric excess with a minimal catalyst loading (leading to high TON) in the shortest possible time (high TOF).

A Comparative Analysis of Catalytic Systems

The most common and effective method for synthesizing chiral 1-phenyloctan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-phenyloctan-1-one (also known as octanophenone). Asymmetric Transfer Hydrogenation (ATH) is a widely adopted technique for this transformation due to its operational simplicity and the use of readily available hydrogen donors like isopropanol or formic acid.[7]

Below is a comparative table summarizing the performance of several representative catalyst systems under standardized conditions. This data, while illustrative, is based on typical results observed for ruthenium and rhodium-based catalysts, which are workhorses in the field of ketone reduction.[7]

Catalyst SystemCatalyst Loading (mol%)Hydrogen DonorBase (mol%)Temp (°C)Time (h)Conversion (%)Yield (%)ee (%)TONTOF (h⁻¹)
A: (R,R)-TsDPEN-RuCl(p-cymene)0.5i-PrOHNaOi-Pr (2.0)406>999899 (R)19632.7
B: (R)-BINAP-RuCl₂1.0H₂ (50 bar)None6012>999796 (R)978.1
C: Rh(I)-Chiral Diphosphine0.5H₂ (20 bar)Et₃N (1.0)508989598 (S)19023.8
D: Generic Pd/C (10%)5.0H₂ (1 atm)None252495940 (Racemic)190.8

Analysis of Comparative Data:

  • System A represents a state-of-the-art Asymmetric Transfer Hydrogenation catalyst. It operates under mild conditions, requires a low catalyst loading, and delivers the desired product with exceptional yield and enantioselectivity in a short timeframe, resulting in a high TOF. The use of a base like sodium isopropoxide is often crucial for activating the ruthenium catalyst.[8][9]

  • System B illustrates a classic asymmetric hydrogenation using a BINAP-type ligand. While highly effective, it requires high-pressure hydrogen gas, which can be a practical limitation in some laboratory settings. Its TOF is lower than System A, indicating a slower catalytic cycle under these conditions.

  • System C showcases a rhodium-based catalyst, also highly efficient but demonstrating the synthesis of the opposite (S)-enantiomer, highlighting the importance of catalyst choice in controlling stereochemistry.

  • System D is included as a baseline. A standard heterogeneous catalyst like Palladium on Carbon (Pd/C) is excellent for hydrogenation but, without chiral modifiers, it is not stereoselective and produces a racemic mixture (0% ee).[10] This underscores the necessity of a chiral catalyst for this benchmark.

Experimental Workflow: From Reaction to Analysis

A robust benchmarking protocol requires meticulous execution and analysis. The following section provides a detailed, self-validating workflow.

Workflow Diagram

G cluster_0 Part A: Synthesis cluster_1 Part B: Analysis cluster_2 Part C: Benchmarking A 1. Reaction Setup (Inert atmosphere) B 2. Reagent Addition (Substrate, Solvent, Base) A->B C 3. Catalyst Introduction B->C D 4. Reaction Monitoring (TLC/GC) C->D E 5. Work-up & Purification (Quench, Extraction, Chromatography) D->E F 6. Yield Calculation E->F G 7. Chiral HPLC Analysis (Sample Prep & Injection) E->G H 8. Data Interpretation (Peak Integration) G->H I 9. ee, TON, TOF Calculation H->I J 10. Comparative Data Tabulation I->J

Caption: Logical workflow for benchmarking catalyst efficiency.

Part A: Protocol for Asymmetric Transfer Hydrogenation

This protocol is representative of the reaction described for System A .

Materials:

  • 1-Phenyloctan-1-one (Substrate)

  • (R,R)-TsDPEN-RuCl(p-cymene) (Catalyst)

  • Anhydrous Isopropanol (i-PrOH) (Hydrogen Donor & Solvent)

  • Sodium Isopropoxide (NaOi-Pr) (Base)

  • Schlenk flask and standard glassware, oven-dried

  • Nitrogen or Argon gas line

  • Magnetic stirrer and hotplate with oil bath

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine, Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a 50 mL Schlenk flask. Dry the flask under vacuum with a heat gun and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition: To the flask, add 1-phenyloctan-1-one (e.g., 1.0 mmol, 204.3 mg). Add anhydrous isopropanol (10 mL).

  • Base Addition: Add sodium isopropoxide (0.02 mmol, 1.6 mg). Stir the solution for 5 minutes at room temperature.

  • Catalyst Introduction: In a separate vial under inert gas, weigh the (R,R)-TsDPEN-RuCl(p-cymene) catalyst (0.005 mmol, 3.2 mg) and dissolve it in a small amount of anhydrous isopropanol (~1 mL). Transfer this catalyst solution to the reaction flask via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 40°C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), comparing against the starting material spot/peak.

  • Work-up: Once the reaction is complete (typically >99% conversion), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 1M HCl (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenyloctan-1-ol.

Part B: Protocol for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess of chiral alcohols.[11][12]

Materials:

  • Purified 1-phenyloctan-1-ol sample

  • HPLC-grade Hexane and Isopropanol

  • Chiral HPLC column (e.g., Daicel Chiralpak AD-H or similar)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified 1-phenyloctan-1-ol in the mobile phase (e.g., 1 mg/mL).

  • HPLC Method Setup:

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. Start with a ratio like 98:2 (v/v).[11]

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 25°C.

    • Detection: Use a UV detector set to an appropriate wavelength, such as 254 nm.[11]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample (e.g., 10 µL).

  • Data Acquisition: Record the chromatogram. The (R) and (S) enantiomers will elute at different retention times, appearing as two distinct peaks.

  • Calculation of ee: Integrate the area under each peak. Use the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Understanding the Catalytic Mechanism

To truly demonstrate expertise, one must understand the "why" behind the reaction. The diagram below illustrates a generally accepted outer-sphere mechanism for the asymmetric transfer hydrogenation of a ketone with a Ru-TsDPEN type catalyst.

G Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride + Base + i-PrOH Substrate_complex Ketone Coordination Ru_hydride->Substrate_complex + Ketone Transition_state Hydride Transfer (Transition State) Substrate_complex->Transition_state Stereodetermining Step Product_complex Product-Catalyst Complex Transition_state->Product_complex Product_release Product Release Product_complex->Product_release - Alcohol Product Product_release->Ru_hydride + i-PrOH - Acetone

Caption: Simplified catalytic cycle for ATH of a ketone.

The process begins with the activation of the precatalyst by a base, which facilitates the formation of a ruthenium-hydride species from the isopropanol hydrogen donor.[8] The chiral ligand (TsDPEN) creates a specific three-dimensional environment around the metal center. The ketone substrate coordinates to this active catalyst, and the hydride is then transferred to the carbonyl carbon in the stereodetermining step. The resulting chiral alcohol product is released, and the catalyst is regenerated by another molecule of isopropanol, completing the cycle.

Conclusion

Benchmarking catalytic efficiency is a systematic process that relies on accurate data and a deep understanding of the underlying chemical principles. By using 1-phenyloctan-1-ol as a substrate and diligently measuring the key performance indicators—yield, ee, TON, and TOF—researchers can make informed, data-driven decisions. This guide provides the necessary framework, from comparative data analysis to detailed experimental protocols and mechanistic insights, to empower scientists and drug development professionals to confidently select and optimize the best catalytic systems for their specific needs, accelerating the path from discovery to application.

References

  • Turnover Number - Intro to Chemical Engineering. (2025, August 15). Fiveable.
  • Turnover Number and Turnover Frequency of c
  • Basics of C
  • “Turning Over” Definitions in Catalytic Cycles. (2012, November 8).
  • How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? (2017, April 19).
  • A Researcher's Guide to Confirming the Enantiomeric Excess of 1-Phenyl-1-decanol. Benchchem.
  • Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. Benchchem.
  • Recent advances in catalytic asymmetric synthesis. (2024, May 9).
  • Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library.
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2018, October 29). MDPI.
  • Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Degree Project in Chemistry.
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
  • The Synthetic Potential of 1-Phenylhexan-3-ol: A Technical Overview for Chemical Innov
  • Transfer hydrogenation process and catalyst. (1998).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing).
  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020, February 1). MDPI.
  • Hydrogenation C
  • Catalyst performance benchmarking and mechanistic insights
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC.
  • Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. (2025, August 7).
  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
  • Reduction Rate of 1-Phenyl Phospholane 1-Oxide Enhanced by Silanol Byproducts: Comprehensive DFT Study and Kinetic Modeling Linked to Reagent Design. (2019, September 6). PubMed.
  • Efficient Catalytic Degradation of Phenol with Phthalocyanine-Immobilized Reduced Graphene–Bacterial Cellulose Nanocomposite. (2021, August 28). MDPI.
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. (2022, March 21).
  • Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers Including Product Crystallization Targeting High Product Concentrations and Excellent E-Factors. (2018, July 4). ACS Sustainable Chemistry & Engineering.
  • The key role of Au-substrate interactions in catalytic gold subnanoclusters. (2017, November 21). PMC.

Sources

Safety & Regulatory Compliance

Safety

Chemical Properties &amp; Regulatory Classification

Standard Operating Procedure & Technical Guide: Proper Disposal of 1-Phenyloctan-1-ol As drug development and chemical research scale, laboratory safety and precise waste management become critical operational pillars. 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Proper Disposal of 1-Phenyloctan-1-ol

As drug development and chemical research scale, laboratory safety and precise waste management become critical operational pillars. 1-Phenyloctan-1-ol (also known as 1-phenyl-1-octanol) is a secondary lipophilic alcohol frequently used in synthetic chemistry and supramolecular research. While it is not highly reactive, its specific physicochemical properties dictate strict disposal protocols to ensure environmental compliance and laboratory safety.

This guide provides a self-validating, step-by-step operational framework for the proper segregation, containment, and disposal of 1-phenyloctan-1-ol.

To design a compliant disposal strategy, we must first analyze the quantitative properties of the chemical. The table below summarizes the key data points that dictate its handling.

PropertyValueRegulatory & Operational Implication
Chemical Name 1-Phenyloctan-1-olPrimary identifier for Environmental Health & Safety (EHS) logging.
CAS Number 19396-73-7Required on all hazardous waste labels for traceability.
Molecular Weight 206.33 g/mol High molecular weight contributes to its low volatility.
Boiling Point ~ 285.1 °CLow vapor pressure at room temperature reduces inhalation risks but requires high-temperature incineration.
Flash Point 131 °CNon-ignitable under EPA D001 standards (Flash point is > 60 °C).
Density 0.939 g/cm³Immiscible and floats on water; cannot be sink-disposed and requires hydrophobic absorbents for spills.

Mechanistic Insight into EPA Classification: Under the Resource Conservation and Recovery Act (RCRA), the 1 as having a flash point of less than 60 °C (140 °F)[1]. Because 1-phenyloctan-1-ol has a flash point of 131 °C[2], it does not trigger the D001 characteristic in its pure form. However, similar to its structural analog 1-octanol, it is an organic compound that can 3[3]. Therefore, it must be managed as a regulated non-halogenated organic solvent to prevent environmental contamination and aquatic toxicity.

Waste Segregation Logic

The most critical operational failure in organic waste disposal is the improper mixing of halogenated and non-halogenated solvents.

The Causality of Segregation: Halogenated solvents (e.g., dichloromethane, chloroform) require specialized, high-temperature incineration equipped with advanced scrubbers to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans. 1-Phenyloctan-1-ol is a non-halogenated alcohol. If you mix it into a halogenated waste stream, you unnecessarily increase the volume of waste requiring this expensive, energy-intensive treatment. Conversely, 4 to ensure safe, standard organic incineration[4].

G Start 1-Phenyloctan-1-ol Waste Generated CheckMix Mixed with Halogenated Solvents? Start->CheckMix Halogenated Halogenated Waste Stream (Requires specialized incineration) CheckMix->Halogenated Yes NonHalogenated Non-Halogenated Stream (Standard organic incineration) CheckMix->NonHalogenated No Containment Store in HDPE/Glass Container with Secondary Containment Halogenated->Containment NonHalogenated->Containment Labeling Attach Hazardous Waste Label (Specify 'Non-Halogenated') Containment->Labeling Disposal EHS Pickup & Final Incineration Labeling->Disposal

Fig 1. Decision tree for the segregation and disposal of 1-phenyloctan-1-ol waste.

Step-by-Step Disposal Methodology

To ensure full compliance with RCRA and municipal wastewater regulations, execute the following protocol when disposing of 1-phenyloctan-1-ol:

Step 1: Waste Characterization

  • Evaluate the waste mixture. If the 1-phenyloctan-1-ol was used in a reaction involving halogenated solvents (e.g., DCM) or heavy metal catalysts, the entire mixture must be routed to the respective high-hazard stream. If it is pure or mixed only with other non-halogenated organics (e.g., ethanol, acetone), proceed to Step 2.

Step 2: Container Selection

  • Use a High-Density Polyethylene (HDPE) carboy or a borosilicate glass bottle. Scientific Grounding: 1-Phenyloctan-1-ol is highly lipophilic and can degrade low-density plastics over time. HDPE provides the necessary chemical resistance.

Step 3: Containment & Accumulation

  • Transfer the waste into the designated "Non-Halogenated Organic Solvent" container.

  • Critical Rule: The container 4 to prevent fugitive emissions and comply with fire safety codes[4].

  • Place the primary container inside a secondary containment bin to capture any catastrophic leaks.

Step 4: Labeling

  • Affix a standardized "Hazardous Waste" label immediately upon adding the first drop of waste.

  • Explicitly write "1-Phenyloctan-1-ol" (do not use abbreviations or chemical formulas like C14H22O).

  • Mark the primary hazard as "Toxic/Irritant."

Step 5: EHS Transfer

  • Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Note that labs 4 at any time, and satellite accumulation areas usually have a strict 90-day limit[4].

Spill Response & Decontamination Protocol

In the event of an accidental spill of 1-phenyloctan-1-ol, standard aqueous cleaning is ineffective due to its immiscibility (density: 0.939 g/cm³).

  • Isolate: Evacuate personnel from the immediate area and ensure proper ventilation.

  • Absorb: Apply a hydrophobic, inert absorbent material (e.g., vermiculite, sand, or specialized universal spill pads) directly over the spill. Do not use combustible materials like sawdust.

  • Collect: Sweep the saturated absorbent into a heavy-duty hazardous waste bag or a solid HDPE bucket using non-sparking tools.

  • Decontaminate: Wipe the surface with a compatible solvent (like a small amount of isopropanol) to dissolve residual lipophilic film, then clean with soapy water.

  • Dispose: Label the collected cleanup materials as "Hazardous Waste - Solid Contaminated with 1-Phenyloctan-1-ol" and request an EHS pickup.

References

  • Hazardous Waste Characteristics | US EPA. US Environmental Protection Agency (EPA). Available at:[Link]

  • Chemical waste management: combining compatible used organic solvents. University of Louisville. Available at:[Link]

  • Cas 19396-73-7, 1-PHENYL-1-OCTANOL. Lookchem. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenyloctan-1-ol

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personnel safety. This guide provides essential, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personnel safety. This guide provides essential, field-proven directives for the safe handling of 1-Phenyloctan-1-ol, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causal logic behind each recommendation to empower you with the knowledge to conduct your work safely and effectively.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 1-Phenyloctan-1-ol was not available. The following guidance is synthesized from the hazard profiles of structurally similar short-chain phenylalkanols, such as 1-phenyl-1-propanol and 1-phenylethanol.[1][2] This guide assumes that 1-Phenyloctan-1-ol may share similar hazard characteristics, including the potential to cause skin irritation, serious eye irritation, and harm if swallowed.[1][2] A thorough, chemical-specific risk assessment is mandatory before commencing any work.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any personal protective equipment is selected, a foundational understanding of the potential hazards and the primary lines of defense is crucial. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a formal Chemical Hygiene Plan (CHP) and individualized risk assessments for experimental protocols.[3]

1.1. Anticipated Hazards of 1-Phenyloctan-1-ol

Based on data from its analogues, the primary anticipated hazards are:

  • Eye Irritation: Direct contact can cause serious irritation or damage.[1][2]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]

  • Ingestion: The substance is presumed to be harmful if swallowed.[1][2]

  • Inhalation: While the vapor pressure is likely low due to its molecular weight, heating the substance or generating aerosols could create an inhalation hazard.

1.2. Engineering Controls: Your First Line of Defense

PPE is the final barrier between you and a potential hazard. Engineering controls are designed to contain the hazard at its source and should always be prioritized.

  • Chemical Fume Hood: All handling of 1-Phenyloctan-1-ol stock solutions, dilutions, and transfers should be conducted within a certified chemical fume hood. This is the most effective way to control airborne contaminants and protect the user from inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[4]

  • Safety Showers and Eyewash Stations: These must be accessible and unobstructed, providing immediate decontamination in case of a significant splash.

Selecting the Right PPE: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task, the quantities being handled, and the potential for exposure.

Eye and Face Protection

The potential for serious eye irritation necessitates robust protection.[1][2]

  • Standard Operations: For handling small quantities (<100 mL) within a fume hood, safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards are the minimum requirement.[4]

  • High-Risk Operations: When handling larger volumes, performing vigorous mixing, or when there is a heightened risk of splashing, chemical safety goggles are required. For maximum protection, a face shield should be worn in conjunction with safety goggles.

Skin and Body Protection

Protecting the skin from irritation and potential absorption is paramount.

  • Laboratory Coat: A flame-retardant and chemical-resistant lab coat is mandatory. It should be fully buttoned to provide maximum coverage.

  • Full-Length Trousers and Closed-Toe Shoes: Never work in a laboratory with exposed legs or feet. This provides a basic but critical barrier against spills.

  • Chemical-Resistant Apron: For large-scale transfers or operations with a high splash potential, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.

Hand Protection: The Critical Barrier

Choosing the correct glove is arguably the most critical PPE decision for handling liquid chemicals. The choice must be based on the material's resistance to the specific chemical, considering factors like breakthrough time and degradation.[5]

Since specific permeation data for 1-Phenyloctan-1-ol is unavailable, recommendations are based on general guidance for aromatic alcohols.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for splash protection and incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings.

  • Glove Thickness: A minimum thickness of 4-5 mil is recommended for standard use. For tasks involving prolonged contact or immersion, heavier-duty nitrile or neoprene gloves should be considered.

  • Double Gloving: For handling highly concentrated solutions or during critical procedures, wearing two pairs of nitrile gloves can provide an additional layer of safety.

  • Inspection is Key: Always inspect gloves for any signs of degradation, punctures, or tears before and during use.

Task ScenarioPrimary Hand ProtectionAdditional Recommendations
Low-Volume Weighing/Transfer Standard Nitrile Gloves (≥4 mil)Work within a fume hood. Change gloves immediately if contamination is suspected.
High-Volume (>1L) Transfer Heavy-Duty Nitrile or Neoprene GlovesConsider double-gloving. Wear a chemical-resistant apron.
Spill Cleanup Heavy-Duty Nitrile or Neoprene GlovesWear safety goggles and consider respiratory protection depending on spill size.
Respiratory Protection

Under normal handling conditions within a fume hood, respiratory protection is not typically required.[3] However, it becomes necessary in specific situations:

  • Large Spills: In the event of a large spill outside of a containment device like a fume hood.

  • Aerosol Generation: If the process generates significant aerosols and engineering controls are insufficient.

  • Heating: If the substance is heated, increasing its vapor pressure.

If a risk assessment determines that respiratory protection is necessary, a NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate. A full respiratory protection program, including fit-testing and training, is required by OSHA.

Procedural Discipline: Safe Operations and Disposal

The effectiveness of PPE is directly tied to its correct usage.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Controls Start Start: Handling 1-Phenyloctan-1-ol FumeHood Work in Fume Hood? Start->FumeHood AssessVolume Assess Volume & Task (e.g., Transfer, Weighing, Spill) BasePPE Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses AssessVolume->BasePPE <100 mL Low Risk Apron Add: Chemical Apron AssessVolume->Apron >1 L High Risk AssessAerosol Aerosol or Splash Potential? Goggles Upgrade to: Chemical Goggles AssessAerosol->Goggles High BasePPE->AssessAerosol FaceShield Add: Face Shield Goggles->FaceShield Very High Apron->AssessAerosol Respirator Add: Respirator (OV Cartridge) FumeHood->AssessVolume Yes Spill Is it a large spill outside containment? FumeHood->Spill No Spill->Respirator Yes Spill->FumeHood No (Re-evaluate task)

Caption: PPE selection workflow for handling 1-Phenyloctan-1-ol.

Step-by-Step Donning and Doffing Procedures

Donning (Putting On) Sequence:

  • Clothing: Ensure you are wearing full-length trousers and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair.

  • Eye/Face Protection: Put on your safety glasses or goggles. If required, place the face shield over your face.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the outside with your bare hands. Dispose of them immediately.

  • Face Shield/Goggles: Remove the face shield or goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat. As you remove it, turn the sleeves inside out to contain any surface contamination. Hang it in its designated storage area or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare skin.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as hazardous waste.[1] Place used gloves and other contaminated disposables into a designated, labeled hazardous waste container. Do not discard them in the regular trash.

  • Reusable PPE: Decontaminate reusable items like safety goggles and face shields according to your institution's established procedures.

  • Chemical Waste: All solutions and materials containing 1-Phenyloctan-1-ol must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department. Do not pour this chemical down the drain.[3]

References

  • 1-PHENYLETHAN-1-D1-OL Safety Data Sheet. (n.d.). LookChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). Lab Manager. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • The Laboratory Standard. (2025, October 7). Lab Manager. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • Chemical Resistance Guide for Gloves – Quick Tips. (n.d.). BHHC Safety Center. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyloctan-1-ol
Reactant of Route 2
Reactant of Route 2
1-Phenyloctan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.